1,3,5-Tricaffeoylquinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H30O15 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |
InChI Key |
MSKVJEAKVWAQTA-JFPZSYFPSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and characterization.
Natural Sources of this compound
This compound has been identified in a variety of plant species, often alongside other mono-, di-, and tri-caffeoylquinic acid isomers. The concentration of this specific isomer can vary depending on the plant part, geographical location, and harvesting time. Key botanical sources are summarized in the table below.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Xanthium strumarium L. | Asteraceae | Fruit | [1] |
| Helichrysum populifolium (DC.) Hilliard & B.L.Burtt | Asteraceae | Aerial parts | [2] |
| Gnaphalium uliginosum L. | Asteraceae | Aerial parts | [3] |
| Lonicera japonica Thunb. | Caprifoliaceae | Flowers | [3] |
| Phoradendron sp. | Santalaceae | Aerial parts | [3] |
| Arctium lappa L. | Asteraceae | Not specified | [2] |
| Erigeron breviscapus (Vaniot) Hand.-Mazz. | Asteraceae | Not specified | [2] |
Isolation and Purification of this compound: A Representative Protocol
While specific, detailed protocols for the isolation of this compound are not abundantly available in the literature, a general and effective methodology can be constructed based on established techniques for separating caffeoylquinic acids from plant matrices. The following protocol is a representative guide.
Extraction
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., fruits of Xanthium strumarium) and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a 75:25 (v/v) mixture of methanol and water at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Successive Maceration: Repeat the extraction process three times to ensure the exhaustive removal of polar compounds, including this compound.
-
Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude hydromethanolic extract powder.
Fractionation
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform a liquid-liquid partitioning with an immiscible organic solvent of intermediate polarity, such as ethyl acetate.
-
Separation: Vigorously mix the aqueous and ethyl acetate layers in a separatory funnel and allow them to separate.
-
Collection: Collect the ethyl acetate fraction, which will be enriched with less polar compounds, including di- and tri-caffeoylquinic acids. Repeat this partitioning step multiple times (e.g., four times) and combine the ethyl acetate fractions.
-
Drying and Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield a fraction enriched in the target compound.
Chromatographic Purification
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for the final purification of this compound.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable for this purpose.
-
Mobile Phase: A gradient elution system is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program (Representative):
-
0-5 min: 10-20% B
-
5-30 min: 20-25% B
-
30-35 min: 25-30% B
-
35-40 min: 30-40% B
-
40-42 min: 40-100% B
-
42-50 min: 100% B
-
-
Flow Rate: A flow rate of approximately 16 mL/min is appropriate for a column of this dimension.
-
Detection: Monitor the elution profile at 320 nm, which is near the maximum absorbance for caffeoylquinic acids.
-
Injection and Fraction Collection: Dissolve the enriched ethyl acetate fraction in methanol at a high concentration (e.g., 80 mg/mL) and inject large volumes (e.g., 500 µL) onto the column. Collect the fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Experimental Workflow Diagram
Caption: General workflow for the isolation of this compound.
Quantitative Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of this compound in plant extracts.
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) provides good separation of caffeoylquinic acid isomers.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1-0.25% acetic or formic acid) is commonly used.
-
Detection: UV detection at approximately 320-330 nm is optimal for caffeoylquinic acids.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of this compound.
Biological Activity and Signaling Pathways
While research specifically on the signaling pathways of this compound is ongoing, studies on structurally similar compounds, such as 3,4,5-tri-O-caffeoylquinic acid and 5-caffeoylquinic acid, have demonstrated modulation of key cellular signaling pathways, including the Nrf2/ARE pathway.[4][5] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or activators like certain caffeoylquinic acids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.
Conclusion
This compound is a promising natural product with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a comprehensive, technically-detailed framework for its isolation, purification, and quantification. The elucidation of its activity on cellular signaling pathways, such as the Nrf2 pathway, will be crucial in advancing its development as a potential therapeutic agent. The methodologies and information presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of anti-HIV active dicaffeoylquinic- and tricaffeoylquinic acids in Helichrysum populifolium by NMR-based metabolomic guided fractionation. [folia.unifr.ch]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 1,3,5-Tricaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These natural products are widely distributed in the plant kingdom and have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to 1,3,5-TCQA, with a focus on its initial isolation, characterization, and early biological investigations.
Discovery and Initial Isolation
The first documented isolation of this compound was reported in 1993 by a team of Japanese researchers led by Takuo Okuda.[1][2][3][4][5][6][7][8][9][10][11][12] The compound was discovered in the fruits of Xanthium strumarium L., a plant used in traditional Chinese and Japanese medicine.[1][3]
Experimental Protocol: Isolation from Xanthium strumarium
Caption: A plausible workflow for the initial isolation of this compound.
The process would have involved the extraction of the plant material with a polar solvent mixture, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals and isolate the target compound.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃₄H₃₀O₁₅ |
| Molecular Weight | 678.59 g/mol |
| CAS Number | 150035-89-5[2] |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, based on data reported for synthetic samples and related compounds.
Table 1: ¹H NMR Spectral Data (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| H-2ax | 2.25 | dd | 14.0, 10.0 |
| H-2eq | 2.35 | m | |
| H-3 | 5.40 | m | |
| H-4 | 4.20 | m | |
| H-5 | 5.40 | m | |
| H-6ax | 2.20 | dd | 14.0, 4.0 |
| H-6eq | 2.40 | m | |
| Caffeoyl Moieties (3x) | |||
| H-2' | 7.05 | d | 2.0 |
| H-5' | 6.80 | d | 8.0 |
| H-6' | 6.95 | dd | 8.0, 2.0 |
| H-7' (α-olefinic) | 6.30 | d | 16.0 |
| H-8' (β-olefinic) | 7.60 | d | 16.0 |
Table 2: ¹³C NMR Spectral Data (in CD₃OD)
| Carbon | Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | |
| C-1 | 76.0 |
| C-2 | 36.0 |
| C-3 | 72.0 |
| C-4 | 70.0 |
| C-5 | 74.0 |
| C-6 | 38.0 |
| C-7 (COOH) | 177.0 |
| Caffeoyl Moieties (3x) | |
| C-1' | 127.0 |
| C-2' | 115.0 |
| C-3' | 146.0 |
| C-4' | 149.0 |
| C-5' | 116.0 |
| C-6' | 123.0 |
| C-7' (α-olefinic) | 115.0 |
| C-8' (β-olefinic) | 147.0 |
| C-9' (C=O) | 168.0 |
Biosynthesis of this compound
This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine.
Caption: Biosynthetic pathway of this compound.
The key enzymes involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), and p-Coumaroyl ester 3'-hydroxylase (C3H). The final steps involve the esterification of quinic acid with caffeoyl-CoA, catalyzed by hydroxycinnamoyl-CoA transferases (HQT or HCT), followed by subsequent acyltransferase reactions to produce di- and tri-caffeoylquinic acids.
Early Biological Activity and Subsequent Research
Initial interest in caffeoylquinic acids was driven by their antioxidant and anti-inflammatory properties. Early studies on related compounds indicated their potential to inhibit histamine release from mast cells.[13] However, a significant breakthrough in the research of 1,3,5-TCQA came with the discovery of its potent anti-HIV activity.
Millenia Hope Pharmaceuticals Inc. identified (-)-1,3,5-tri-O-caffeoylquinic acid as a potent inhibitor of HIV Ribonuclease H (RNase H), an essential enzyme for viral replication.
More recent research has uncovered the pro-apoptotic effects of this compound in ovarian cancer cells. This activity is mediated through the induction of both intrinsic and extrinsic apoptosis pathways.
Signaling Pathway: Induction of Apoptosis in Ovarian Cancer Cells
This compound has been shown to induce apoptosis in human ovarian cancer cells through a multi-faceted mechanism involving the modulation of key signaling proteins.
References
- 1. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]
- 2. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the activities of tannins and related compounds from medicinal plants and drugs. VI. Inhibitory effects of caffeoylquinic acids on histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Identification and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Tricaffeoylquinic acid, a naturally occurring polyphenol. The document details its chemical identification through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Properties
This compound is a derivative of quinic acid where three hydroxyl groups are esterified with caffeic acid. It has garnered significant interest due to its biological activities, notably as an anti-HIV agent through the inhibition of Ribonuclease H (RNase H).[1][2]
| Property | Value | Source |
| CAS Number | 1073897-80-9 | [3][4][5][6][7] |
| Molecular Formula | C₃₄H₃₀O₁₅ | [3][6] |
| Molecular Weight | 678.599 g/mol | [3][4][6] |
| Compound Type | Phenylpropanoid | [6] |
| Botanical Source | Xanthium strumarium L. (Siberian Cocklebur Fruit), Helichrysum populifolium | [1][6] |
| Purity (Typical) | ~98% (via HPLC) | [3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [5] |
Analytical Identification
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the unambiguous structural determination of this compound, allowing for the precise assignment of protons and carbons within the quinic acid and caffeoyl moieties.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve a precisely weighed sample (typically 1-5 mg) of this compound in a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD).
-
Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 300, 500, 600, or 900 MHz).[1]
-
Data Acquisition : Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature.
-
Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).[1]
¹³C NMR Spectral Data (225 MHz, MeOD) [2]
| Chemical Shift (δ, ppm) | Assignment |
| 174.1 | Quinic Acid C=O |
| 168.8 (2C) | Caffeoyl C=O |
| 167.8 | Caffeoyl C=O |
| 149.7 (2C), 149.4 | Caffeoyl Aromatic C-O |
| 148.0, 147.4 (2C) | Caffeoyl Aromatic C-O |
| 146.9 (2C), 146.5 | Caffeoyl Aromatic C-O |
| 127.8, 127.5 (2C) | Caffeoyl Aromatic C-H |
| 123.1 (2C), 122.2 | Caffeoyl Aromatic C-H |
| 116.6 (3C), 116.1 | Caffeoyl Aromatic C-H / C=C |
| 115.5, 115.3 (2C) | Caffeoyl Aromatic C-H / C=C |
| 115.1, 115.0 | Caffeoyl Aromatic C-H / C=C |
| 80.7, 72.9, 72.2, 71.2 | Quinic Acid C-O |
| 38.3, 32.9 | Quinic Acid CH₂ |
¹H NMR Spectral Data Detailed proton NMR data can be found in specialized literature. Key resonances are consistently observed for the methylene protons at positions 2 and 6 of the quinic acid moiety between 2.0 and 3.0 ppm.[1] Acylation of the hydroxyl groups leads to a downfield shift of the attached proton signals.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce the molecular formula.
Experimental Protocol: ESI-HRMS
-
Sample Infusion : Introduce a dilute solution of the compound directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., IT-TOF).
-
Ionization Mode : Acquire spectra in both positive ([M+Na]⁺) and negative ([M-H]⁻) ionization modes.
-
Data Analysis : Determine the exact mass of the parent ion and analyze the fragmentation patterns (MS/MS) to confirm the structure. The fragmentation of caffeoylquinic acids typically involves the loss of caffeoyl groups.
High-Resolution Mass Spectrometry Data [2]
| Ion | Calculated m/z | Found m/z |
| [C₃₄H₃₀O₁₅Na]⁺ ([M+Na]⁺) | 701.1482 | 701.1526 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for its quantification in complex mixtures like plant extracts.
Experimental Protocol: HPLC-DAD
-
Instrumentation : Utilize an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed, consisting of an aqueous solvent (A), often acidified with formic or acetic acid (e.g., 0.1% formic acid in water), and an organic solvent (B), such as acetonitrile or methanol.
-
Gradient Program (Example) : An optimized gradient is crucial for separating various caffeoylquinic acid isomers. An example for related compounds starts with 10-20% B over 5 min, increasing to 25% B over the next 25 min, and then ramping up to 100% B to elute all components.[9]
-
Detection : Monitor the elution profile at a wavelength where caffeoylquinic acids exhibit maximum absorbance, typically around 320-330 nm.[9][10]
-
Quantification : Use an external standard of known concentration to generate a calibration curve for accurate quantification.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase, which is essential for viral replication.[1][2] This specific inhibition presents a novel mechanism for antiviral therapy.
Visualizations
Below are diagrams illustrating a typical workflow for the analysis of this compound and its proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CAS 1073897-80-9 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
An In-depth Technical Guide on the Solubility and Stability of 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] Found in various plants, 1,3,5-triCQA has garnered significant interest within the scientific community for its potential therapeutic properties, including antiviral and anti-cancer activities.[2][3][4] Notably, it has been identified as a potent inhibitor of HIV's Ribonuclease H (RNase H) and has shown promise in inducing apoptosis in ovarian cancer cells and inhibiting angiogenesis.[2][3][4]
The successful development of 1,3,5-triCQA as a therapeutic agent hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are critical for designing effective formulations, ensuring accurate dosing in preclinical and clinical studies, and establishing appropriate storage and handling conditions to maintain its biological activity. This guide provides a comprehensive overview of the current knowledge on the solubility and stability of 1,3,5-triCQA, detailed experimental protocols for its assessment, and insights into its relevant biological pathways.
Physicochemical Properties
Solubility Profile
The solubility of this compound is a key factor in its formulation for both in vitro and in vivo applications.
Qualitative and Quantitative Solubility Data
Quantitative solubility data for 1,3,5-triCQA is not extensively reported in the literature. However, qualitative descriptions from various sources provide a good starting point for solvent selection.
| Solvent | Solubility Description | Source |
| Methanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble / Slightly Soluble | [5][6] |
Note: Conflicting reports exist for Ethyl Acetate, suggesting solubility may be concentration-dependent.
Recommended Dissolution Procedure
For compounds with challenging solubility, the following general procedure can enhance dissolution:
-
Warm the solution gently to approximately 37°C.[6]
-
Agitate the solution using an ultrasonic bath for a short period.[6]
-
Prepare stock solutions and use them on the same day if possible.[6] If advance preparation is necessary, store sealed stock solutions at -20°C or below for up to several months.[6]
-
Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
Stability Profile
Caffeoylquinic acids, as a class, are known to be chemically unstable and sensitive to environmental factors.[1] Tricaffeoylquinic acids are generally less studied but are presumed to be less stable than their mono- and di-caffeoyl counterparts.[1][7]
Factors Affecting Stability
-
Temperature : CQAs are susceptible to thermal degradation.[7] Studies on related di-acyl CQAs show significant degradation at room temperature compared to storage at 4°C.[7][8] Heating can cause isomerization (acyl migration) and hydrolysis, breaking the ester bonds to yield quinic acid and caffeic acid.[1]
-
Light : Exposure to light is a critical factor in the degradation of CQAs.[1] Light can induce significant cis-trans isomerization and degradation over several days.[1][7] Therefore, the compound and its solutions should always be protected from light.
-
pH : The stability of CQAs is highly pH-dependent. While generally more stable under acidic conditions, isomerization and degradation occur rapidly at neutral and basic pH values.[7][9] For related diCQAs, increasing pH accelerates degradation.[9]
-
Solvent : While solvents were found to have a less obvious effect on stability compared to temperature and light, CQAs were observed to degrade more easily in 100% methanol compared to a 50% aqueous methanol solution when exposed to light and room temperature.[8]
Degradation Pathways
The primary degradation pathways for CQAs, including 1,3,5-triCQA, are inferred to be:
-
Isomerization : Acyl migration, where the caffeoyl groups move to different positions on the quinic acid core.[7]
-
Hydrolysis : Cleavage of the ester bonds, releasing caffeic acid and a partially acylated quinic acid derivative.[7]
-
Methylation : Can occur as a degradation pathway, particularly in methanol-based solutions.[7]
Recommended Storage Conditions
To ensure the integrity of this compound:
-
Solid Form : Store as a desiccated powder at -20°C.[6]
-
In Solution : Prepare solutions fresh for each use. If storage is unavoidable, store stock solutions in sealed, light-protected vials at -20°C or below.[6]
Experimental Protocols
The following sections detail standardized procedures for evaluating the solubility and stability of 1,3,5-triCQA.
Experimental Workflow: Solubility and Stability Assessment
Protocol for Solubility Determination
This protocol is adapted from established methods for determining the solubility of test chemicals for in vitro assays.[10]
-
Preparation : Weigh approximately 10 mg of 1,3,5-triCQA into a series of clear glass vials. Prepare separate vials for each solvent to be tested (e.g., cell culture medium, water, DMSO, ethanol).
-
Initial Test (High Concentration) : Add the appropriate volume of the first solvent to achieve a high concentration (e.g., 20 mg/mL).[10]
-
Mixing : To dissolve the compound, follow this hierarchy: a. Gently mix at room temperature, then vortex for 1-2 minutes.[10] b. If not dissolved, sonicate in a water bath for up to 5 minutes.[10] c. If still not dissolved, warm the solution to 37°C for 5-60 minutes.[10]
-
Observation : Visually inspect the solution against a light and dark background for any undissolved particles. Complete dissolution means a clear solution with no visible particulates.
-
Tiered Dilution : If the compound is insoluble at the initial concentration, perform a serial 10-fold dilution (e.g., to 2 mg/mL, then 0.2 mg/mL) and repeat the mixing and observation steps until solubility is achieved.[10]
-
Documentation : Record the highest concentration at which 1,3,5-triCQA is fully dissolved for each solvent. This is the determined solubility under the tested conditions.
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of 1,3,5-triCQA under various stress conditions.
-
Solution Preparation : Prepare a stock solution of 1,3,5-triCQA at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies (e.g., 50% methanol in water).
-
Application of Stress Conditions :
-
Temperature : Aliquot the solution into amber vials. Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Light : Aliquot the solution into both clear and amber vials. Expose the clear vials to a consistent light source (e.g., daylight lamp) while keeping the amber vials protected from light as a control.
-
pH : Adjust the pH of the solution using dilute HCl or NaOH to create a range of buffers (e.g., pH 3, 5, 7, 9). Store in amber vials at a constant temperature.
-
-
Time-Point Sampling : At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours), retrieve one vial from each condition. Immediately quench any further degradation by freezing at -80°C until analysis.
-
HPLC-PDA/MS Analysis :
-
Analyze all samples using a validated reverse-phase HPLC method with Photo Diode Array (PDA) and/or Mass Spectrometry (MS) detection. A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[11]
-
Monitor the chromatograms at a relevant wavelength for CQAs (e.g., 320 nm).[11]
-
-
Data Analysis :
-
Calculate the percentage of 1,3,5-triCQA remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Use the MS data to identify the mass of potential degradation products, aiding in the characterization of degradation pathways like hydrolysis or isomerization.[7]
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-cancer and anti-angiogenic properties are linked to the inhibition of pathways crucial for cell survival, proliferation, and blood vessel formation.
Inhibition of Pro-Survival and Angiogenesis Pathways
In ovarian cancer cells and human umbilical vein endothelial cells (HUVECs), 1,3,5-triCQA has been shown to suppress critical signaling cascades initiated by growth factors like VEGF.[3] This inhibition disrupts the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. The key pathways affected include the PI3K/Akt/mTOR and ERK pathways downstream of the VEGFR2 receptor.[3]
Conclusion
This compound is a promising natural compound with significant therapeutic potential. However, its inherent instability presents a considerable challenge for its development. This guide summarizes that 1,3,5-triCQA is soluble in common organic solvents like methanol and DMSO but is susceptible to degradation by heat, light, and neutral-to-alkaline pH. Strict adherence to proper storage and handling protocols—namely, storage at or below -20°C in a desiccated, light-protected environment—is paramount to preserving its structural integrity and biological function. The provided experimental protocols offer a framework for researchers to systematically evaluate its physicochemical properties, enabling the rational design of stable formulations for future therapeutic applications.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of 1,3,5-Tricaffeoylquinic Acid Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the current understanding of the antiviral properties of 1,3,5-Tricaffeoylquinic acid (TCQA) against the Human Immunodeficiency Virus (HIV). While direct quantitative data for 1,3,5-TCQA is limited in publicly available literature, this document synthesizes findings from closely related caffeoylquinic acid derivatives to elucidate its probable mechanism of action and therapeutic potential. The primary antiviral activity of this class of compounds is attributed to the inhibition of HIV integrase, a critical enzyme for viral replication. This guide presents available quantitative data for related compounds, detailed experimental protocols for key assays, and visual representations of the pertinent biological pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
The global HIV/AIDS pandemic continues to be a significant public health challenge, necessitating the discovery and development of novel antiretroviral agents with diverse mechanisms of action. Natural products have historically been a rich source of antiviral compounds. Among these, caffeoylquinic acids (CQAs), a group of polyphenolic compounds found in various plants, have demonstrated promising anti-HIV activity. This compound (TCQA) is a member of this family, and while its specific anti-HIV profile is not extensively detailed, studies on its isomers and related dicaffeoylquinic acids (DCQAs) strongly suggest its potential as an HIV inhibitor. These compounds have been shown to target the HIV replication cycle, with a notable specificity for the viral enzyme integrase.[1][2] This guide aims to consolidate the existing knowledge on the anti-HIV properties of TCQA and its analogs, providing a foundational resource for researchers in the field.
Mechanism of Action: Inhibition of HIV Integrase
The primary mechanism by which caffeoylquinic acids, including likely 1,3,5-TCQA, exert their anti-HIV effect is through the inhibition of HIV integrase.[1][2] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.
The inhibition of integrase by dicaffeoylquinic acids has been shown to be irreversible and directed towards conserved amino acid residues within the central core domain of the enzyme.[3] Molecular modeling studies suggest that these compounds may bind to the active site of the enzyme or a nearby flexible loop, thereby altering its conformation and inhibiting its catalytic function.[4][5] This targeted action on a key viral enzyme, with no known counterpart in human cells, makes it an attractive target for antiretroviral therapy.
Signaling Pathway of HIV Entry and Integration
The following diagram illustrates the key stages of the HIV life cycle, highlighting the step at which 1,3,5-TCQA is believed to act.
Quantitative Data
Table 1: Anti-HIV Activity of Caffeoylquinic Acid Derivatives
| Compound | Assay Type | Target | IC₅₀ / EC₅₀ (µM) | Cell Line | Reference |
| 3,4,5-Tricaffeoylquinic Acid | Cell-based | HIV-1 Replication | 1.15 | MT-2 | [1] |
| 3,4,5-Tricaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.063 | - | [1] |
| 3,5-Dicaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.15 - 0.84 | - | [2] |
| 4,5-Dicaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.15 - 0.84 | - | [2] |
| L-Chicoric Acid | Cell-based | HIV-1 Replication | 2 - 12 | Various | [2] |
Table 2: Cytotoxicity Data
| Compound | Assay Type | CC₅₀ (µM) | Cell Line | Reference |
| 3,4,5-Tricaffeoylquinic Acid | Cell Viability | 18.4 (5% cell death) | MT-2 | [1] |
| Dicaffeoylquinic Acids | Cell Viability | > 150 | Various | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the anti-HIV activity of caffeoylquinic acids.
In Vitro HIV-1 Integrase Inhibition Assay
This assay quantitatively measures the inhibition of recombinant HIV-1 integrase activity.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotinylated HIV-1 LTR U5)
-
Target Substrate (TS) DNA (with a 3'-end modification)
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated antibody against the TS 3'-end modification
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compound (1,3,5-TCQA)
-
Positive control inhibitor (e.g., Raltegravir)
Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated DS DNA.
-
Wash the plates to remove unbound DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the test compound (1,3,5-TCQA) or control inhibitor to the wells.
-
Initiate the reaction by adding the TS DNA.
-
Incubate at 37°C to allow for the strand transfer reaction.
-
Wash the plates to remove unreacted components.
-
Add HRP-conjugated antibody and incubate to detect the integrated TS DNA.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Workflow Diagram:
Cell-Based Anti-HIV Assay (MT-2 Cell Line)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-2 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
Test compound (1,3,5-TCQA)
-
Positive control (e.g., Azidothymidine - AZT)
-
96-well cell culture plates
-
MTT or XTT reagent for cell viability assessment
-
p24 antigen ELISA kit
Protocol:
-
Seed MT-2 cells in a 96-well plate.
-
Add serial dilutions of the test compound or control to the wells.
-
Infect the cells with a known titer of HIV-1.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Assess the cytopathic effect (CPE) by observing syncytia formation under a microscope.
-
Alternatively, quantify the amount of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA.
-
Determine cell viability using an MTT or XTT assay to assess the cytotoxicity of the compound.
-
Calculate the EC₅₀ (50% effective concentration for viral inhibition) and CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Workflow Diagram:
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-HIV agent. Its likely mechanism of action, the inhibition of HIV integrase, is a clinically validated target for antiretroviral therapy. While specific quantitative data for the pure compound is currently lacking, the potent activity of its close structural analogs provides a solid rationale for its continued study.
Future research should focus on:
-
Isolation and purification of pure 1,3,5-TCQA to enable precise in vitro and cell-based anti-HIV testing and determine its IC₅₀, EC₅₀, and CC₅₀ values.
-
Detailed mechanistic studies to confirm its interaction with HIV integrase and explore potential secondary antiviral mechanisms.
-
In vivo studies in animal models to evaluate its pharmacokinetic properties, safety, and efficacy.
-
Structure-activity relationship (SAR) studies of a broader range of tricaffeoylquinic acid derivatives to optimize antiviral potency and drug-like properties.
The development of new anti-HIV agents with novel mechanisms of action is crucial for combating drug resistance and improving treatment outcomes. This compound represents a valuable lead compound from a natural source that warrants further dedicated research and development efforts.
References
- 1. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV activities of natural antioxidant caffeic acid derivatives: toward an antiviral supplementation diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A new caffeoyl quinic acid from aster scaber and its inhibitory activity against human immunodeficiency virus-1 (HIV-1) integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 1,3,5-Tricaffeoylquinic Acid in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound found in various medicinal plants, such as Lonicera japonica (honeysuckle) and Xanthium strumarium.[1] As a member of the caffeoylquinic acid family, it exhibits a range of biological activities, including antiviral and antioxidant properties. Accurate and precise quantification of 1,3,5-TCQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of 1,3,5-TCQA in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The efficient extraction of 1,3,5-TCQA from the plant matrix is a critical first step for accurate quantification. Ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) are effective methods.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Pulverization: Grind dried plant material (e.g., leaves, flowers) into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: Prepare an extraction solvent of 70% methanol in water.
-
Extraction Process:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the 70% methanol solvent.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
-
Re-extraction: Repeat the extraction process (steps 3 and 4) on the plant residue two more times to ensure complete extraction.
-
Sample Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the HPLC or LC-MS/MS analysis. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Quantitative Analysis by HPLC-DAD
This method is suitable for the routine quantification of 1,3,5-TCQA in plant extracts where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 70 30 25 70 30 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 325 nm.
Protocol:
-
Standard Preparation: Prepare a stock solution of 1,3,5-TCQA standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the plant extracts.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and plant extract samples for analysis.
-
Quantification: Construct a calibration curve by plotting the peak area of the 1,3,5-TCQA standard against its concentration. Determine the concentration of 1,3,5-TCQA in the plant extract samples by interpolating their peak areas from the calibration curve.
Quantitative Analysis by LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of low-abundance 1,3,5-TCQA and for analysis in complex matrices.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 8 60 40 10 60 40 | 12 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 677.15 [M-H]⁻
-
Product Ions (Q3): m/z 515.12, m/z 179.03[2]
-
-
Collision Energy (CE) and other parameters: Optimize these parameters for the specific instrument used to achieve maximum sensitivity for the MRM transitions.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-DAD protocol.
-
System Optimization and Equilibration: Infuse a standard solution of 1,3,5-TCQA directly into the mass spectrometer to optimize the ESI source and MRM parameters. Equilibrate the LC-MS/MS system with the initial mobile phase.
-
Analysis: Inject the calibration standards and plant extract samples.
-
Quantification: Generate a calibration curve using the peak areas of the most intense MRM transition. Quantify 1,3,5-TCQA in the samples based on this calibration curve.
Data Presentation
The performance of the analytical methods should be validated according to ICH guidelines.[3] Key validation parameters for related caffeoylquinic acids are summarized below. While specific data for 1,3,5-TCQA is limited, the following tables provide representative values for similar compounds, which can serve as a benchmark.
Table 1: HPLC-DAD Method Validation Parameters for Caffeoylquinic Acids
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |
| 3-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.18 | 0.58 | 98 - 102 | < 2 |
| 3,5-di-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.25 | 0.75 | 97 - 103 | < 2 |
| 4,5-di-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.30 | 0.90 | 98 - 101 | < 2 |
Data are representative values based on published methods for similar compounds.
Table 2: LC-MS/MS Method Validation Parameters for Caffeoylquinic Acids
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| 3-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.15 | 0.5 | 95 - 105 | < 5 |
| 3,5-di-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.20 | 0.6 | 96 - 104 | < 5 |
| 4,5-di-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.22 | 0.7 | 95 - 105 | < 5 |
Data are representative values based on published methods for similar compounds.
Visualization of Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway (Illustrative)
While 1,3,5-TCQA does not directly participate in a signaling pathway in the classical sense within the plant, its biosynthesis is part of the broader phenylpropanoid pathway.
Caption: Simplified biosynthesis pathway of this compound.
References
Developing Assays for 1,3,5-Tricaffeoylquinic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the biological activities of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA). 1,3,5-TCQA is a polyphenolic compound found in various plants and has garnered significant interest for its therapeutic potential, including anti-HIV, anti-cancer, anti-inflammatory, and antioxidant properties. These protocols are intended to guide researchers in the development of robust assays to evaluate the efficacy and mechanism of action of 1,3,5-TCQA and its derivatives.
Anti-HIV Activity: Ribonuclease H (RNase H) Inhibition
This compound has been identified as a potent inhibitor of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication.[1][2][3] Assaying for RNase H inhibition is a key method to screen for anti-HIV activity.
Quantitative Data Summary: RNase H Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | HIV-1 RNase H | Cell-based (HIV-1 infected PBMCs) | 0.4 µM | [1] |
Experimental Protocol: RNase H Inhibition Assay
This protocol is adapted from established fluorescence-based RNase H inhibition assays.[4][5][6][7][8]
Objective: To determine the in vitro inhibitory activity of 1,3,5-TCQA on HIV-1 RNase H.
Principle: A fluorescently labeled RNA/DNA hybrid substrate is used. In the presence of active RNase H, the RNA strand is cleaved, separating a fluorophore from a quencher and resulting in a detectable fluorescent signal. Inhibitors of RNase H will prevent this cleavage, leading to a reduction in fluorescence.
Materials:
-
Recombinant HIV-1 RNase H
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 3'-FAM-RNA/5'-DABCYL-DNA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 40 mM KCl, 8 mM MgCl₂, 1 mM DTT
-
This compound (test compound)
-
Known RNase H inhibitor (positive control)
-
DMSO (vehicle control)
-
EDTA (reaction stop solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve 1,3,5-TCQA and the positive control in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Dilute the RNase H enzyme and the RNA/DNA substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add 10 µL of the test compound dilutions to the wells of the 96-well plate.
-
Include wells for a positive control, a no-enzyme control (blank), and a vehicle control (DMSO).
-
Add 80 µL of the RNase H enzyme solution to all wells except the blank.
-
Add 10 µL of the RNA/DNA substrate to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination:
-
Stop the reaction by adding 50 µL of 0.5 M EDTA to each well.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 1,3,5-TCQA compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: RNase H Inhibition Assay
Caption: Workflow for the RNase H inhibition assay.
Anti-Cancer Activity: Cytotoxicity and Anti-Angiogenesis
1,3,5-TCQA has demonstrated cytotoxic effects against ovarian cancer cells and can inhibit endothelial tube formation, a key process in angiogenesis.[9][10]
Quantitative Data Summary: Anti-Cancer and Anti-Angiogenic Effects
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | A2780 (Ovarian Cancer) | Cytotoxicity | >75% decrease in viability | 100 µM | [9] |
| This compound | A2780 (Ovarian Cancer) | Apoptosis | >37% apoptotic death | 100 µM | [9] |
| This compound | HUVECs | Tube Formation | Inhibition of tubule formation | Not specified | [9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on standard MTT assay procedures.[11][12][13][14][15]
Objective: To assess the cytotoxic effect of 1,3,5-TCQA on cancer cells (e.g., A2780).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
A2780 ovarian cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A2780 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,3,5-TCQA in complete culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 72 hours. Include vehicle control wells.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Protocol: Endothelial Tube Formation Assay
This protocol is based on standard in vitro angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3][16][17]
Objective: To evaluate the effect of 1,3,5-TCQA on the tube-forming ability of endothelial cells.
Principle: When cultured on a basement membrane extract (Matrigel), endothelial cells will form capillary-like structures. Anti-angiogenic compounds inhibit this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (growth factor-reduced)
-
This compound
-
96-well plate
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in medium containing various concentrations of 1,3,5-TCQA.
-
Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C.
-
-
Visualization and Quantification:
-
Visualize the tube formation using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
-
Data Analysis:
-
Compare the tube formation in treated wells to the vehicle control to determine the inhibitory effect of 1,3,5-TCQA.
-
Signaling Pathway: Anti-Cancer and Anti-Angiogenic Effects of 1,3,5-TCQA
Caption: Putative signaling pathways for 1,3,5-TCQA's effects.
Anti-Inflammatory Activity
Caffeoylquinic acid derivatives are known to possess anti-inflammatory properties.[18][19][20][21][22] Assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory mediators in stimulated cells.
Quantitative Data Summary: Anti-Inflammatory Effects
Note: Data for the 3,4,5-isomer is presented as a proxy for the potential activity of the 1,3,5-isomer.
| Compound | Cell Line | Stimulant | Measured Mediator | Inhibition | Reference |
| 3,4,5-Tricaffeoylquinic acid | Keratinocytes | TNF-α | IL-1β, IL-8 | Significant inhibition | [18][19] |
Experimental Protocol: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of IL-1β release from stimulated keratinocytes.[23][24][25][26][27]
Objective: To quantify the inhibitory effect of 1,3,5-TCQA on the production of the pro-inflammatory cytokine IL-1β.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
TNF-α (stimulant)
-
Human IL-1β ELISA kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture keratinocytes to 80-90% confluency.
-
Pre-treat the cells with various concentrations of 1,3,5-TCQA for 1 hour.
-
Stimulate the cells with TNF-α for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement:
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of IL-1β in the samples.
-
Determine the percentage of inhibition of IL-1β release by 1,3,5-TCQA.
-
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure NF-κB activation.[28][29][30][31][32]
Objective: To determine if 1,3,5-TCQA inhibits the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
TNF-α (stimulant)
-
Luciferase assay system
-
96-well white, clear-bottom plate
-
Luminometer
Procedure:
-
Transfection:
-
Transfect cells with the NF-κB reporter plasmid and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with 1,3,5-TCQA for 1 hour.
-
Stimulate the cells with TNF-α for 6-24 hours.
-
-
Cell Lysis:
-
Lyse the cells according to the luciferase assay system protocol.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activation by 1,3,5-TCQA.
-
Signaling Pathway: Inhibition of NF-κB by Caffeoylquinic Acids
Caption: Inhibition of the NF-κB signaling pathway.
Antioxidant Activity
The polyphenolic structure of 1,3,5-TCQA suggests it possesses antioxidant properties. The DPPH assay is a common and straightforward method to assess free radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on standard DPPH assay methods.[9][18][33][34]
Objective: To measure the free radical scavenging capacity of 1,3,5-TCQA.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol (solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of 1,3,5-TCQA and the positive control in the solvent.
-
-
Reaction Mixture:
-
Add 20 µL of the sample or standard dilutions to the wells of a 96-well plate.
-
Add 200 µL of the DPPH working solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. corning.com [corning.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 5. AID 366 - human RNase H Inhibition - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 7. attogene.com [attogene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. protocols.io [protocols.io]
- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human IL-1β Pre-Coated ELISA Kit [bio-gems.com]
- 24. raybiotech.com [raybiotech.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]
- 27. stemcell.com [stemcell.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 2.6. NF-κB Reporter Assay [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. abcam.cn [abcam.cn]
Application Notes and Protocols: Synthesis and Biological Evaluation of 1,3,5-Tricaffeoylquinic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds formed from the esterification of caffeic acid and quinic acid.[1][2] Among these, 1,3,5-tricaffeoylquinic acid (1,3,5-TCQA) has garnered significant attention for its diverse and potent biological activities. Notably, it has been identified as a powerful inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme, an essential component for viral replication.[3][4] Furthermore, studies have demonstrated its potential in cancer therapy by inducing apoptosis in ovarian cancer cells and in managing inflammatory skin diseases through the suppression of key signaling pathways.[5][6]
This document provides a detailed protocol for the chemical synthesis of (-)-1,3,5-tri-O-caffeoylquinic acid, summarizes its key biological applications with quantitative data, and illustrates the underlying signaling pathways. The methodologies and data presented herein are intended to equip researchers with the necessary information to synthesize, evaluate, and develop 1,3,5-TCQA and its derivatives for therapeutic applications.
Section 1: Chemical Synthesis of (-)-1,3,5-Tri-O-Caffeoylquinic Acid
A direct, one-pot synthesis of 1,3,5-TCQA through the esterification of quinic acid with caffeic acid is challenging. This is primarily due to the chemical instability of the catechol group in caffeic acid, the low reactivity of the tertiary alcohol on quinic acid, and the difficulty in achieving site-selectivity among the multiple hydroxyl groups.[3][4] Therefore, a convergent, multi-step synthetic strategy involving a series of protection and deprotection steps is employed, starting from commercially available (-)-quinic acid.[3]
Overview of the Synthetic Strategy
The synthesis begins with the protection of (-)-quinic acid to form a key diol intermediate. This intermediate then undergoes a sequence of selective esterifications (caffeoylations) at the C1, C3, and C5 positions. The final step involves a deprotection reaction to yield the target molecule, (-)-1,3,5-tri-O-caffeoylquinic acid. This strategy is also adaptable for the synthesis of various analogs to facilitate structure-activity relationship (SAR) studies.[3]
Caption: Convergent synthetic pathway for (-)-1,3,5-Tri-O-Caffeoylquinic Acid.
Experimental Protocols
The following protocols are adapted from the synthesis reported by Brummond and DeForrest.[3]
Protocol 1: Synthesis of Monocaffeoylated Intermediate (5a)
-
Synthesize the diol intermediate (4) from (-)-quinic acid (2) in two steps with a 50% overall yield using established protocols.[3]
-
To a solution of the diol (4) in a suitable solvent, add 3,4-(methylenedioxy)cinnamic acid (3b).
-
Add N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield the monocaffeoylated compound (5a).
Protocol 2: Synthesis of Biscaffeoylated Intermediate (5b)
-
Dissolve the monocaffeoylated compound (5a) in 1,2-dichloroethane (DCE).
-
Add the acid chloride derivative of the protected caffeic acid (3a).
-
Reflux the reaction mixture at 80°C for approximately 48 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue via column chromatography to obtain the biscaffeoylated compound (5b).
Protocol 3: Deprotection to Yield this compound (1)
-
Note: The original literature proceeds to a third esterification before this final deprotection. This generalized protocol describes the final deprotection step.
-
Dissolve the fully protected tricaffeoylated precursor in dichloromethane (CH₂Cl₂).
-
Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂) dropwise via syringe. The solution will turn from colorless to orange.
-
Stir the reaction for 2 hours at -78°C.
-
Quench the reaction by transferring the mixture to a separatory funnel containing ethyl acetate (EtOAc) and saturated aqueous sodium hydrogen phosphate (Na₂HPO₄).
-
Separate the layers and extract the aqueous layer multiple times with EtOAc.
-
Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution to yield the final product, (-)-1,3,5-tri-O-caffeoylquinic acid (1).
Summary of Synthetic Yields
| Synthetic Step | Product | Reported Yield |
| Initial two steps from (-)-quinic acid | Diol Intermediate (4) | 50% |
| Monocaffeoylation of Diol (4) | Monocaffeoylated Compound (5a) | 87% |
| Biscaffeoylation of Compound (5a) | Biscaffeoylated Compound (5b) | 66% |
Section 2: Biological Applications and Mechanisms of Action
1,3,5-TCQA exhibits a range of biological activities, making it a compound of high interest for drug development.
Anti-HIV Activity: RNase H Inhibition
1,3,5-TCQA is a potent inhibitor of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H (RNase H) domain.[3][4] The RNase H activity is crucial for the degradation of the viral RNA template during reverse transcription, a necessary step for viral replication. By inhibiting this enzyme, 1,3,5-TCQA effectively halts the viral life cycle.[3][4]
Caption: Mechanism of HIV replication inhibition by 1,3,5-TCQA via RNase H.
| Biological Activity | Target | IC₅₀ Value | Reference(s) |
| Anti-HIV (Cellular Assay) | RNase H (in HIV-1) | 0.4 µM | [3],[4] |
Anti-Cancer Activity: Ovarian Cancer
In A2780 human ovarian cancer cells, 1,3,5-TCQA has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[5] Its mechanism involves the modulation of several key signaling proteins. It upregulates pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2. Simultaneously, it suppresses the VEGFR2-mediated PI3K/Akt/mTOR pathway, which is crucial for endothelial cell proliferation and tube formation.[5]
Caption: Dual mechanism of 1,3,5-TCQA in ovarian cancer cells.
| Cell Line | Concentration | Effect | Reference |
| A2780 (Human Ovarian) | 100 µM | Cell viability reduced to < 25% | [5] |
| A2780 (Human Ovarian) | 100 µM | Induces apoptosis in > 37% of cells | [5] |
| HUVECs | Not specified | Inhibits endothelial tubule formation | [5] |
Anti-Inflammatory Activity
A stereoisomer, 3,4,5-tricaffeoylquinic acid, has demonstrated significant anti-inflammatory effects in human keratinocytes.[6] When stimulated by tumor necrosis factor-alpha (TNF-α), keratinocytes produce inflammatory mediators that contribute to skin diseases. 3,4,5-TCQA was found to inhibit the production of these mediators by suppressing the activation of the Akt and NF-κB signaling pathways, which are key regulators of the inflammatory response.[6][7]
Caption: Inhibition of TNF-α induced inflammation by 3,4,5-TCQA.
Section 3: Synthesis of Derivatives and SAR
The convergent synthetic strategy detailed in Section 1 is highly amenable to the creation of a variety of biologically interesting analogs.[3] By substituting the protected caffeic acid moiety with other substituted cinnamic acids, researchers can systematically probe the structure-activity relationship (SAR) for different biological targets.
For example, the methyl ester of 1,3,5-TCQA was synthesized and showed RNase H inhibition comparable to the parent compound, indicating that the free carboxylic acid may not be essential for this specific activity.[3] Furthermore, related studies on neuroprotection suggest that an increased number of caffeoyl groups on the quinic acid core may enhance biological efficacy, providing a rationale for focusing on di- and tri-caffeoylated derivatives in future drug development efforts.[8]
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3,5-Tricaffeoylquinic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound found in various plants, such as the Siberian Cocklebur Fruit (Xanthium strumarium)[1]. It is a derivative of quinic acid and caffeic acid. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical and biological research. As a reference standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including herbal extracts, pharmaceuticals, and biological samples. Furthermore, its significant biological activities, including antiviral, antioxidant, and anti-inflammatory properties, make it a valuable tool for drug discovery and development.
Chemical and Physical Properties
This compound is typically supplied as a powder with a purity of approximately 98% as determined by HPLC[2]. Proper storage and handling are essential to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1073897-80-9 | [3] |
| Molecular Formula | C₃₄H₃₀O₁₅ | [3] |
| Molecular Weight | 678.59 g/mol | [3] |
| Appearance | Powder | [4] |
| Purity | ~98% (HPLC) | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4] |
| Storage | Store at -20°C, desiccated. | [2][4] |
Note on Solubility: For higher solubility, it is recommended to warm the tube to 37°C and use sonication[4].
Biological Activity
This compound exhibits a range of biological activities that are of interest to researchers in drug development.
Antiviral Activity: HIV-1 Ribonuclease H Inhibition
This compound is a potent inhibitor of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication[1][5]. The RNase H domain of reverse transcriptase is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. Inhibition of this enzyme prevents the completion of viral DNA synthesis. The proposed mechanism of action involves the chelation of divalent metal ions (Mg²⁺) in the enzyme's active site, which are crucial for its catalytic activity[6].
Antioxidant and Anti-inflammatory Activity: Keap1-Nrf2 and NF-κB Signaling
This compound has been shown to modulate key signaling pathways involved in the cellular stress response and inflammation. It can activate the Keap1-Nrf2 pathway, a primary regulator of endogenous antioxidant defenses, and inhibit the NF-κB pathway, which is central to the inflammatory response.
Keap1-Nrf2 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like this compound can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a critical role in inducing the expression of pro-inflammatory genes. This compound can inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators[7][8].
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a standard stock solution and subsequent working solutions of this compound for use in analytical quantification.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance. b. Transfer the weighed compound to a 10 mL volumetric flask. c. Add a small amount of DMSO or methanol to dissolve the compound completely. Sonication may be used to aid dissolution[4]. d. Once dissolved, bring the volume up to the 10 mL mark with the same solvent. e. Stopper the flask and invert several times to ensure homogeneity. f. This stock solution should be stored at -20°C in a tightly sealed, light-protected container. It is stable for several months under these conditions[4].
-
Working Solutions: a. Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis). b. For creating a calibration curve, a serial dilution is recommended to cover the desired concentration range (e.g., 1-100 µg/mL). c. It is recommended to prepare fresh working solutions daily or as needed, as caffeoylquinic acids can be unstable at room temperature[9].
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the compound. An example gradient is: 0-5 min, 10-20% B; 5-30 min, 20-25% B; 30-35 min, 25-30% B; 35-40 min, 30-40% B; 40-42 min, 40-100% B; 42-50 min, 100% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 325-330 nm |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.
-
Sample Analysis: Inject the sample solutions (previously filtered through a 0.45 µm filter).
-
Data Analysis: a. Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard. b. Integrate the peak area for each standard and sample. c. Construct a calibration curve by plotting the peak area versus the concentration of the standards. d. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Identification by Mass Spectrometry (MS)
This protocol outlines the general parameters for the identification and confirmation of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | As described in the HPLC protocol. |
| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350-450 °C |
| Collision Gas | Argon |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification. |
Expected Ions:
-
[M-H]⁻: m/z 677.16
-
Characteristic Fragment Ions: Fragmentation will likely involve the loss of caffeoyl groups (162 Da) and cleavage of the quinic acid ring.
Procedure:
-
LC-MS Analysis: Analyze the standard and sample solutions using the LC-MS system with the parameters outlined above.
-
Identification: a. In full scan mode, identify the peak with the expected retention time and the deprotonated molecular ion [M-H]⁻ at m/z 677.16. b. Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) of the sample peak with that of the authentic standard.
-
Quantification (MRM mode): a. Optimize the MRM transitions (precursor ion -> product ion) using the reference standard. b. Develop a quantification method using the optimized MRM transitions.
Stability and Storage
Caffeoylquinic acids are known to be susceptible to degradation under certain conditions.
-
Temperature: These compounds are relatively stable when stored at 4°C for short periods (up to 7 days) but can degrade at room temperature. Long-term storage should be at -20°C[2][9].
-
Light: Exposure to light can cause degradation. It is recommended to store solutions in amber vials or protect them from light[9].
-
pH: Isomerization can occur at neutral and basic pH values. Acidic conditions (e.g., mobile phase with 0.1% formic acid) can help to improve stability during analysis[9].
Conclusion
This compound is a valuable reference standard for analytical and biological research. Its well-characterized chemical properties and significant biological activities make it an important tool for natural product analysis, drug discovery, and development. The protocols and information provided in this document are intended to guide researchers in the effective use of this compound. Adherence to proper storage, handling, and analytical procedures is essential to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. CAS 1073897-80-9 | this compound [phytopurify.com]
- 4. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 1,3,5-Tricaffeoylquinic Acid for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 1,3,5-Tricaffeoylquinic acid (TCQA), a polyphenol with significant therapeutic potential, for use in preclinical animal studies. Due to its poor aqueous solubility, appropriate formulation is critical to ensure accurate dosing and optimal bioavailability in in vivo experiments.
Physicochemical Properties and Solubility
1,3,5-TCQA is a large polyphenolic molecule with poor water solubility, which presents a challenge for in vivo administration. Understanding its solubility profile is the first step in developing a suitable formulation.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poorly soluble | |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
| Methanol | Soluble |
To enhance aqueous solubility, warming the solution to 37°C and employing an ultrasonic bath can be beneficial. For long-term storage, stock solutions in organic solvents should be kept at -20°C.
Formulation Strategies and Protocols
The choice of formulation and administration route depends on the specific aims of the animal study. Below are protocols for preparing 1,3,5-TCQA formulations for common administration routes.
Oral Administration
Oral administration is a common route for preclinical studies. Given the poor aqueous solubility of 1,3,5-TCQA, creating a stable suspension or utilizing solubility-enhancing excipients is necessary.
Protocol 1: Oral Gavage Suspension in Carboxymethylcellulose (CMC)
This protocol is suitable for delivering a precise dose of 1,3,5-TCQA as a suspension.
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Sterile gavage needles
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the administration volume (typically 5-10 mL/kg for mice and rats).
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer to prevent clumping. Stir until a clear, viscous solution is formed.
-
Triturate the TCQA: Weigh the required amount of 1,3,5-TCQA powder. To ensure a fine and uniform particle size, triturate the powder in a mortar and pestle.
-
Prepare the suspension: Gradually add a small amount of the 0.5% CMC solution to the TCQA powder in the mortar and triturate to form a smooth paste. This helps to wet the compound and prevent aggregation.
-
Final formulation: Transfer the paste to the remaining volume of the 0.5% CMC solution. Stir vigorously with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension. For a more uniform suspension, a homogenizer can be used.
-
Administration: Immediately before administration, ensure the suspension is well-mixed. Administer the formulation to the animals using an appropriate size sterile gavage needle.
Table 2: Recommended Oral Gavage Volumes for Rodents
| Animal | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 20 |
Protocol 2: Simple Oral Formulation in Drinking Water
For long-term studies, administering 1,3,5-TCQA in the drinking water can be a less stressful alternative to gavage. However, this method offers less control over the precise dose consumed by each animal. In one study, a related compound, 3,5-di-O-caffeoylquinic acid, was administered to mice by mixing it with their drinking water.[2]
Materials:
-
This compound (powder)
-
Drinking water
-
Light-protected water bottles
Procedure:
-
Determine the target concentration: Calculate the desired concentration of 1,3,5-TCQA in the drinking water based on the estimated daily water consumption of the animals and the target dose.
-
Prepare the solution: Dissolve the calculated amount of 1,3,5-TCQA in a small amount of a co-solvent like DMSO before adding it to the total volume of drinking water. Ensure the final concentration of the co-solvent is low (typically <1%) and non-toxic to the animals.
-
Monitor consumption: Monitor the daily water consumption to estimate the actual dose received by the animals.
-
Stability: Prepare fresh solutions regularly (e.g., every 2-3 days) and use light-protected water bottles to minimize degradation of the light-sensitive compound.
Parenteral Administration
Parenteral administration requires a sterile, isotonic, and pH-neutral formulation to avoid irritation and toxicity. Due to the poor water solubility of 1,3,5-TCQA, co-solvents and other excipients are necessary.
Protocol 3: Intraperitoneal (IP) Injection with a Co-solvent System
This protocol describes a formulation suitable for intraperitoneal injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolve the TCQA: Dissolve the required amount of 1,3,5-TCQA in a minimal amount of DMSO.
-
Add co-solvent: Add PEG 400 to the DMSO solution. A common co-solvent ratio is 10% DMSO and 40% PEG 400.
-
Add saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. The final concentration of the organic solvents should be kept as low as possible.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter.
-
Administration: Administer the sterile solution to the animals via intraperitoneal injection using an appropriate gauge needle.
Table 3: Recommended Parenteral Injection Volumes for Rodents
| Route | Animal | Maximum Volume (mL/kg) |
| Intraperitoneal (IP) | Mouse | 20 |
| Rat | 20 | |
| Intravenous (IV) - Bolus | Mouse | 5 |
| Rat | 5 | |
| Subcutaneous (SC) | Mouse | 10 |
| Rat | 5 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and the targeted signaling pathways is crucial for planning and interpreting the results of in vivo studies with 1,3,5-TCQA.
References
Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 1,3,5-Tricaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities. Accurate and sensitive detection and quantification of 1,3,5-TCQA in various matrices, such as plant extracts and biological samples, are crucial for research and development. This application note provides a detailed protocol for a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to isolate and detect 1,3,5-TCQA. The compound is first separated from other matrix components on a reversed-phase C18 column. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in negative ion mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of 1,3,5-TCQA, ensuring high selectivity and minimizing interferences.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation: A stock solution of this compound should be prepared by dissolving the pure standard in a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50, v/v) to a concentration of 1 mg/mL.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve over the desired concentration range.
1.2. Sample Preparation (from Plant Material): A general protocol for the extraction of caffeoylquinic acids from plant material is as follows:
-
Homogenization: Weigh a known amount of lyophilized and ground plant tissue (e.g., 100 mg).
-
Extraction: Add a suitable volume of extraction solvent (e.g., 10 mL of 80% methanol in water with 0.1% formic acid).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended and may require optimization based on the specific instrumentation used.
2.1. Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of caffeoylquinic acid isomers.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
2.2. Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 440 °C.
-
Capillary Voltage: 3.0 kV.
Data Acquisition and Analysis
Data should be acquired in MRM mode, monitoring the specific precursor-to-product ion transitions for 1,3,5-TCQA. Quantification is achieved by integrating the peak area of the analyte and comparing it to the calibration curve generated from the standard solutions.
Quantitative Data
The following table summarizes hypothetical quantitative data for a validated LC-MS/MS method for this compound. These values are provided as a guideline and should be experimentally determined.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mass Spectrometry Parameters
Based on the fragmentation patterns of similar dicaffeoylquinic acids, the deprotonated molecule [M-H]⁻ is expected as the precursor ion for this compound (exact mass: 678.16). The product ions would likely result from the loss of one or more caffeoyl moieties (162 Da) and fragmentation of the quinic acid backbone.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Predicted) | Declustering Potential (V) (Typical) | Collision Energy (eV) (Typical) |
| This compound | 677.2 | 515.1 (Loss of one caffeoyl group) | -80 | -35 |
| 353.1 (Loss of two caffeoyl groups) | -45 | |||
| 191.0 (Quinic acid fragment) | -55 |
Note: The Declustering Potential and Collision Energy values are typical starting points and require optimization for the specific instrument used.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway (Illustrative)
While 1,3,5-TCQA doesn't have a defined signaling pathway in the traditional sense, its antioxidant activity can be represented by its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Caption: Antioxidant mechanism of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective detection and quantification of this compound using LC-MS/MS. The outlined methods for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted for various research and drug development applications. Proper method validation is essential to ensure accurate and reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,3,5-Tricaffeoylquinic Acid for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tricaffeoylquinic acid (TCQA). The following information is designed to help you overcome common solubility challenges encountered during bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCQA) and why is its solubility a concern?
A1: this compound is a polyphenolic compound belonging to the caffeoylquinic acid (CQA) family.[1] As with many polyphenols, its utility in bioassays can be limited by low aqueous solubility. The solubility of CQAs in water tends to decrease as the number of caffeic acid groups increases, which can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous assay buffers.[2][3]
Q2: What are the recommended starting solvents for dissolving TCQA?
A2: For initial stock solutions, organic solvents are recommended. TCQA is soluble in Dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] For most in vitro bioassays, DMSO is a common choice due to its high solubilizing power and compatibility with many cell-based and enzymatic assays at low final concentrations.
Q3: How can I increase the solubility of TCQA in my chosen solvent?
A3: To enhance solubility, gentle heating and physical agitation are often effective. It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5]
Q4: What is the best way to store TCQA stock solutions?
A4: Once dissolved, stock solutions of TCQA should be stored at -20°C.[5] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For some related compounds, it is recommended to use the solution within one month when stored at -20°C.[6]
Q5: Are there any stability concerns with TCQA in solution?
A5: Yes, caffeoylquinic acids can be sensitive to light, temperature, and the solvent used.[7] For instance, degradation of some CQAs has been observed in methanol, particularly at room temperature in clear containers.[7] It is best practice to protect solutions from light by using amber vials or covering them with foil.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing TCQA solutions for your bioassays.
Problem 1: TCQA is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high for that specific solvent.
-
Troubleshooting Steps:
-
Try diluting the sample.
-
Gently warm the solution to 37°C.
-
Place the solution in an ultrasonic bath for short intervals.[5]
-
If solubility is still an issue, consider switching to a stronger organic solvent, such as DMSO.
-
Problem 2: Precipitation occurs when the TCQA stock solution is added to the aqueous assay buffer.
-
Possible Cause: The aqueous buffer has a much lower solubilizing capacity for TCQA than the organic stock solvent.
-
Troubleshooting Steps:
-
Decrease the final concentration of TCQA in the assay.
-
Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium. However, always run a vehicle control to ensure the solvent concentration does not affect the assay outcome.
-
Adjust the pH of the aqueous buffer. The solubility of phenolic compounds can be pH-dependent. A slight increase in pH may improve the solubility of acidic phenols.
-
Incorporate a non-ionic surfactant , such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.1-0.5%) in the assay buffer to help maintain solubility.
-
Use solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that are more water-soluble.[8][9]
-
Problem 3: Inconsistent results are observed between experiments.
-
Possible Cause: This could be due to the degradation of TCQA in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment.
-
Protect all solutions containing TCQA from light by using amber tubes or aluminum foil.
-
Minimize the time the compound is in the aqueous buffer before the assay is read.
-
Ensure consistent storage conditions for your stock solutions, including temperature and protection from light.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM TCQA Stock Solution in DMSO
-
Weigh out a precise amount of this compound (Molar Mass: 678.59 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Follow up with sonication in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| DMSO | Soluble | [5] |
| Acetone | Soluble | [5] |
Visualizations
Experimental Workflow for Improving TCQA Solubility
Caption: A decision-making workflow for solubilizing TCQA.
Signaling Pathway of General Solubility Enhancement Techniques
Caption: Methods for enhancing the solubility of polyphenols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. abmole.com [abmole.com]
- 7. mdpi.com [mdpi.com]
- 8. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1,3,5-Tricaffeoylquinic Acid Quantification
Welcome to the technical support center for the quantification of 1,3,5-Tricaffeoylquinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
A1: The main challenges stem from the inherent instability of caffeoylquinic acids (CQAs), including this compound. These compounds are susceptible to degradation and isomerization when exposed to light, heat, and certain pH conditions.[1][2][3] The presence of numerous structurally similar isomers further complicates chromatographic separation and accurate quantification.[1][4] Additionally, the extraction from complex matrices and the potential for dietary interference in preclinical studies present significant hurdles.[1][5]
Q2: Why is my this compound standard degrading?
A2: this compound, like other di- and tri-acyl CQAs, is less stable than mono-acyl CQAs.[2] Degradation can be caused by:
-
Temperature: Storage at room temperature can lead to significant degradation. It is recommended to store standards at -20°C.[2][6]
-
Light Exposure: CQAs are photosensitive, which can result in cis-trans isomerization and degradation.[1] Samples and standards should be protected from light.
-
pH: Neutral and basic pH conditions can cause rapid isomerization.[2] Acidic conditions are generally preferred for stability.
-
Solvent: While less impactful than temperature and light, the choice of solvent can influence stability. CQAs have been reported to be unstable when dissolved in methanol over time.[2]
Q3: I am having difficulty separating this compound from other isomers. What can I do?
A3: Co-elution of CQA isomers is a common issue.[7] To improve separation:
-
Column Selection: Phenyl-bonded stationary phases have shown success in separating DiCQA isomers.[7] A fused core C18 column can also provide rapid separation.[8]
-
Gradient Optimization: A slow, shallow gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is often necessary.
-
Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can help differentiate between isomers even if they are not fully separated chromatographically.[7]
Q4: What is the best method for extracting this compound from plant material?
A4: The optimal extraction method depends on the plant matrix. However, techniques that avoid high temperatures are preferable to prevent degradation and isomerization.[1]
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperature and pressure but in an inert atmosphere, which can be suitable for compounds sensitive to oxygen.[5]
-
Ultrasound-Assisted Extraction (UAE): This is another efficient method that can be performed at controlled, lower temperatures.[9]
-
Solvent Choice: A mixture of ethanol and water is often effective. The optimal ratio can vary, with dicaffeoylquinic acids sometimes requiring a higher ethanol percentage than monocaffeoylquinic acids due to lower water solubility.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Sample degradation during storage or processing. | Store samples at -20°C or below and protect from light. Use fresh samples whenever possible.[2][6] |
| Inefficient extraction. | Optimize extraction solvent and method. Consider using a mixture of ethanol and water.[5] For UAE, factors like methanol percentage, sample-to-solvent ratio, and pH are influential.[9] | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters. Use an appropriate mobile phase additive, such as 0.1% formic acid, to promote ionization.[7] | |
| Poor Peak Shape | Inappropriate injection solvent. | The sample injection solvent can significantly impact peak shape. Ensure it is compatible with the initial mobile phase conditions.[7] |
| Column overload. | Reduce the injection volume or dilute the sample.[7] | |
| High Variability in Quantitative Results | Isomerization during sample preparation or analysis. | Maintain acidic conditions (e.g., with formic acid) throughout the process. Avoid high temperatures and exposure to light.[2] |
| Matrix effects in LC-MS/MS. | Use a stable isotope-labeled internal standard if available. Perform a matrix effect study and consider sample cleanup methods like solid-phase extraction (SPE). | |
| Inconsistent extraction efficiency. | Ensure the extraction procedure is well-controlled and reproducible. Use a validated extraction protocol. | |
| Appearance of Unexpected Peaks | Degradation or isomerization of the analyte. | This can lead to the formation of other CQA isomers or hydrolysis products like caffeic and quinic acid.[1] Compare chromatograms of fresh and aged samples to identify potential degradation products. |
| Contamination from the sample matrix or solvents. | Analyze solvent blanks and matrix blanks to identify sources of contamination. |
Experimental Protocols
Sample Storage and Handling
To minimize degradation, all samples and standards containing this compound should be stored at -20°C in light-protecting containers.[2][6] For analysis, allow samples to thaw to room temperature in the dark. Prepare working solutions fresh and keep them in an autosampler with temperature control if possible.
Ultrasound-Assisted Extraction (UAE) Protocol Example
This is a general protocol and should be optimized for your specific matrix.
-
Sample Preparation: Weigh 0.5 g of the homogenized and dried plant material into an extraction vessel.
-
Solvent Addition: Add 15 mL of 75% methanol in water.[9] The optimal solvent ratio may need to be determined experimentally.
-
Extraction: Place the vessel in an ultrasonic bath. Set the temperature to 40°C and the ultrasound amplitude to 60% for 10 minutes.[9]
-
Sample Recovery: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Quantification Method
-
Chromatography:
-
Column: Fused core C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: Develop a gradient that provides sufficient resolution for the isomers of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion and product ions for this compound and any other isomers of interest. The precursor ion will be [M-H]⁻.
-
Source Parameters: Optimize cone voltage and collision energy for each analyte to maximize signal intensity.[7]
-
Visual Guides
Logical Workflow for Troubleshooting Quantification Issues
Caption: Troubleshooting workflow for this compound quantification.
Factors Affecting this compound Stability
Caption: Key environmental factors influencing the stability of this compound.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid… [ouci.dntb.gov.ua]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Gradient for Separating Caffeoylquinic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of caffeoylquinic acid isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of caffeoylquinic acid isomers.
Question: Why am I seeing poor resolution between my caffeoylquinic acid isomer peaks?
Answer:
Poor resolution between caffeoylquinic acid isomers is a common challenge due to their structural similarity. Several factors in your HPLC method can be adjusted to improve separation.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated. A decline in performance over time is expected. If in doubt, try a new column.
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: The gradient slope is a critical parameter for separating closely eluting compounds.
-
Scouting Gradient: Start with a broad gradient (e.g., 5-95% B over 20-30 minutes) to determine the approximate elution time of your isomers.
-
Shallow Gradient: Once the elution window is identified, apply a shallower gradient around this region. A slower increase in the organic solvent percentage will provide more time for the isomers to interact with the stationary phase, leading to better separation.
-
-
Adjust Mobile Phase Composition and pH:
-
Solvent Choice: Acetonitrile and methanol are common organic solvents for reversed-phase HPLC of phenolic compounds. Methanol, being a weaker solvent than acetonitrile, can sometimes offer better selectivity for aromatic compounds.[1]
-
pH Control: The pH of the aqueous mobile phase significantly impacts the ionization state of caffeoylquinic acids, which are phenolic acids.[2]
-
Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase (Solvent A) is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[1][3] This leads to increased retention and often improved peak shape.
-
Maintaining a consistent pH is vital for reproducible retention times. Buffers can be used to ensure pH stability.[2]
-
-
-
Modify Column Temperature:
-
Increasing the column temperature generally decreases the mobile phase viscosity, leading to lower backpressure and potentially faster analysis.[4]
-
Temperature can also affect the selectivity of the separation.[1][4] Experiment with temperatures in the range of 30-40°C. A higher temperature can sometimes enhance the resolution between isomers.[1][5] However, be aware that higher temperatures can accelerate the degradation of some caffeoylquinic acids.[3]
-
-
Evaluate Column Chemistry:
Question: My peak shapes are broad and/or tailing. What should I do?
Answer:
Poor peak shape can be caused by a variety of factors, from column issues to improper mobile phase conditions.
Troubleshooting Steps:
-
Check for Column Contamination and Overload:
-
Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Overload: Reduce the injection volume or the concentration of your sample.
-
-
Optimize Mobile Phase pH: As mentioned previously, an acidic mobile phase is crucial for good peak shape of acidic compounds like caffeoylquinic acids by suppressing ionization.
-
Address Potential Secondary Interactions:
-
Residual silanol groups on the silica-based stationary phase can cause tailing of polar acidic compounds. Using a high-purity silica column or a column with end-capping can minimize these interactions.
-
Adding a competitive base (e.g., triethylamine) to the mobile phase is generally not recommended for these acidic compounds.
-
-
Investigate Extracolumn Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.
Question: My retention times are shifting between runs. Why is this happening?
Answer:
Inconsistent retention times are a common sign of instability in the HPLC system or method.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before each injection, make sure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, this may require an equilibration time of 5-10 column volumes.
-
Check for Leaks and Pump Performance:
-
Inspect the system for any leaks, especially at fittings.
-
Ensure the pump is delivering a consistent flow rate and mobile phase composition. Degassing the mobile phases is critical to prevent bubble formation in the pump.[6]
-
-
Verify Mobile Phase Stability and Preparation:
-
Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the organic solvent.
-
If using buffers, ensure they are fully dissolved and the pH is consistent between batches.
-
-
Maintain Stable Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate caffeoylquinic acid isomers?
A1: A good starting point for a reversed-phase HPLC method would be a C18 column and a binary mobile phase system consisting of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
A typical scouting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% to 95% B (for column wash)
-
30-35 min: Hold at 95% B
-
35.1-40 min: Return to 5% B and equilibrate
The flow rate is typically set between 0.8 and 1.2 mL/min, and the column temperature is often maintained around 30-40°C.[3][5]
Q2: What detection wavelength is optimal for caffeoylquinic acids?
A2: Caffeoylquinic acids exhibit strong UV absorbance. A detection wavelength of 325-330 nm is commonly used and provides good sensitivity.[3][7]
Q3: How does pH affect the stability of caffeoylquinic acid isomers?
A3: Caffeoylquinic acids are susceptible to isomerization and degradation, especially at neutral and alkaline pH.[3][8] Acidic conditions (pH 2.5-4) are generally preferred for both separation and stability. At higher pH values, isomerization between 3-CQA, 4-CQA, and 5-CQA can occur.[8]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used. It is a weaker eluent than acetonitrile and may offer different selectivity, which could be advantageous for separating certain isomers.[1] However, methanol has a higher viscosity, which will result in higher backpressure.
Data Presentation
Table 1: Typical HPLC Gradient Programs for Caffeoylquinic Acid Isomer Separation
| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) | Reference |
| Method 1 | [3] | ||
| 0 | 90 | 10 | |
| 10 | 85 | 15 | |
| 11 | 75 | 25 | |
| 25 | 75 | 25 | |
| 26 | 90 | 10 | |
| 40 | 90 | 10 | |
| Method 2 | [1] | ||
| 0 | 90 | 10 | |
| 1 | 90 | 10 | |
| 15 | 60 | 40 | |
| 17 | 60 | 40 | |
| 20 | 10 | 90 | |
| 23 | 10 | 90 | |
| 28 | 90 | 10 | |
| 35 | 90 | 10 |
Table 2: Influence of Key Parameters on Separation
| Parameter | Effect on Separation | Recommendations |
| Mobile Phase pH | Affects ionization, retention, and peak shape. Lower pH (~2.5-4) suppresses ionization, leading to better retention and sharper peaks. | Use an acidic modifier (e.g., 0.1% formic acid).[1][3] |
| Organic Solvent | Acetonitrile generally provides sharper peaks and lower backpressure. Methanol can offer different selectivity. | Start with acetonitrile. Consider methanol if selectivity is an issue.[1] |
| Gradient Slope | A shallower gradient increases the separation time between closely eluting peaks, improving resolution. | After a scouting run, use a shallow gradient in the region where isomers elute. |
| Column Temperature | Affects viscosity, retention time, and selectivity. Higher temperatures can improve efficiency but may degrade analytes. | Optimize between 30-40°C.[4][5] |
| Column Chemistry | C18 is standard. Phenyl-based phases can provide alternative selectivity for aromatic compounds. | Start with a C18 column. Try a phenyl-hexyl or biphenyl column for difficult separations.[1] |
Experimental Protocols
Protocol 1: Standard HPLC Method for the Analysis of Caffeoylquinic Acid Isomers
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 100% HPLC-grade acetonitrile.
-
Degas both solvents before use.
-
-
Gradient Program:
-
Time 0 min: 10% B
-
Time 20 min: 40% B
-
Time 22 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 10% B
-
Time 30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
-
Detection: 325 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) and filter through a 0.22 µm syringe filter before injection.
Mandatory Visualization
References
- 1. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. mdpi.com [mdpi.com]
- 4. chromtech.com [chromtech.com]
- 5. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1,3,5-Tricaffeoylquinic acid synthesis side reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-tricaffeoylquinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my desired this compound low, with a significant amount of isomeric byproducts like 1,4,5-tricaffeoylquinic acid?
Answer:
Low yields of the target isomer are often due to a lack of regioselectivity during the esterification of quinic acid. The hydroxyl groups at positions C-3, C-4, and C-5 have similar reactivity, and the tertiary alcohol at C-1 is sterically hindered and less reactive.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Non-selective esterification | Employ a protection group strategy. For instance, selectively protect the C-3 and C-4 hydroxyl groups of quinic acid, leaving the C-1 and C-5 hydroxyls available for the initial esterification.[1] |
| Steric hindrance at C-1 | Use more reactive caffeic acid derivatives, such as caffeoyl chloride, and potentially higher reaction temperatures or longer reaction times to facilitate esterification at this position.[1] |
| Suboptimal coupling agent | While DCC/DMAP is a common coupling method, it can lead to the formation of hard-to-remove urea byproducts.[1] Consider alternative coupling agents or ensure rigorous purification post-reaction. |
| Acyl migration | The caffeoyl groups can migrate between the hydroxyl positions on the quinic acid ring, especially under basic or heated conditions.[2][3] Control the pH and temperature during the reaction and work-up to minimize this side reaction. |
Question 2: My purification by column chromatography is proving difficult, and I'm struggling to separate the desired 1,3,5-isomer from other dicaffeoyl- and tricaffeoyl-quinic acid isomers.
Answer:
The structural similarity of the various caffeoylquinic acid isomers makes their separation challenging. A well-optimized chromatographic method is essential.
Troubleshooting Purification:
| Issue | Recommendation |
| Poor separation | Utilize a flash chromatography system with a high-resolution silica gel column. A gradient elution is often more effective than an isocratic one. A shallow gradient of ethyl acetate in a non-polar solvent like toluene has been shown to be effective.[1] |
| Co-elution of byproducts | If DCC was used as a coupling agent, the dicyclohexylurea (DCU) byproduct can co-elute with your product. Much of the DCU can be removed by filtration before chromatography as it is largely insoluble in many organic solvents. |
| Product degradation on silica | Caffeoylquinic acids can be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine) to prevent degradation or acyl migration during purification. |
Question 3: I am observing significant acyl migration in my reaction mixture. How can I prevent this?
Answer:
Acyl migration, the intramolecular transfer of the caffeoyl group between hydroxyl positions on the quinic acid moiety, is a common side reaction that leads to a mixture of isomers.[2][3]
Strategies to Minimize Acyl Migration:
| Factor | Mitigation Strategy |
| pH | Acyl migration is significantly accelerated under basic conditions.[2] Maintain a neutral or slightly acidic pH during the reaction and work-up whenever possible. |
| Temperature | Elevated temperatures can promote acyl migration.[3] Use the mildest reaction temperatures that still allow for efficient esterification. |
| Reaction Time | Prolonged reaction times can increase the likelihood of acyl migration. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions include:
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Formation of regioisomers: Due to the multiple hydroxyl groups on quinic acid, various di- and tri-caffeoylated isomers can form, such as 1,4,5- and 3,4,5-tricaffeoylquinic acids.[1]
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Acyl migration: The caffeoyl groups can move between the different hydroxyl positions of the quinic acid backbone.[2][3]
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Formation of N-acylurea: When using carbodiimide coupling agents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is a purification challenge.
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Degradation during deprotection: The catechol moieties of the caffeic acid units are sensitive and can be prone to oxidation or other side reactions during the removal of protecting groups.[1]
Q2: Why is it necessary to use protecting groups for the synthesis?
A2: A protecting group strategy is crucial for achieving a regioselective synthesis. By selectively blocking certain hydroxyl groups on both the quinic acid and caffeic acid molecules, you can direct the esterification to the desired positions, thereby minimizing the formation of unwanted isomers and increasing the yield of this compound.[1]
Q3: What is a suitable method for the final deprotection step?
A3: The final deprotection often involves removing protecting groups from the catechol hydroxyls. A common method is the use of boron tribromide (BBr₃) at low temperatures (e.g., -78 °C).[1] It is critical to have a careful work-up procedure, for example, using a saturated aqueous sodium phosphate solution, to avoid cleavage of the newly formed ester bonds.[1]
Experimental Protocols
A generalized synthetic approach involves the protection of quinic acid and caffeic acid, followed by sequential esterification and final deprotection.
1. Protection of Starting Materials:
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Quinic Acid: The carboxylic acid is often protected as a methyl ester, and two of the adjacent hydroxyl groups (e.g., at C-3 and C-4) can be protected as an acetonide.[1]
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Caffeic Acid: The catechol hydroxyls are typically protected, for instance, as a methylene acetal.[1] The carboxylic acid can be converted to a more reactive acyl chloride.
2. Stepwise Esterification:
A representative esterification step using a protected quinic acid diol (with free hydroxyls at C-1 and C-5) and a protected caffeoyl chloride is outlined below.
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Dissolve the protected quinic acid diol in a suitable solvent such as pyridine.
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Add a base like 4-dimethylaminopyridine (DMAP).
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Add the protected caffeoyl chloride and heat the reaction mixture (e.g., at 60 °C).[1]
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Monitor the reaction by TLC or HPLC.
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Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
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Purify the resulting mixture of esters by flash chromatography.[1]
3. Deprotection:
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Acetonide Removal: The acetonide protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid in water at 0 °C.[1]
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Catechol Deprotection: The methylene acetal protecting groups on the catechol moieties can be cleaved using a reagent like boron tribromide (BBr₃) in dichloromethane at low temperatures.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,5-Tricaffeoylquinic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of 1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The purification of this compound, whether from synthetic routes or natural extraction, primarily relies on chromatographic techniques. Common methods include:
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Silica Gel Chromatography: Often used in synthetic chemistry for purification after reaction steps.[1]
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Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used to obtain high-purity compounds. Reversed-phase columns (e.g., C18) are frequently employed.[2]
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Medium Pressure Liquid Chromatography (MPLC) using resins like MCI gel CHP20P or Sephadex LH-20.[3]
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pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): An efficient method for separating isomeric caffeoylquinic acids from natural product extracts.[4]
Q2: What are the key challenges and stability concerns when purifying this compound?
A2: this compound and related caffeoylquinic acids (CQAs) are susceptible to degradation and isomerization. Key challenges include:
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Temperature Sensitivity: CQAs can degrade at room temperature and are significantly more stable at lower temperatures (e.g., 4°C).[5] Di-acyl and tri-acyl CQAs are generally less stable than mono-acyl CQAs.[5]
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Light Sensitivity: Exposure to light can cause degradation. It is recommended to work with samples in brown or amber vials and avoid prolonged exposure to direct light.[5]
-
pH Instability: Isomerization can occur rapidly at neutral or basic pH values. Acidic conditions are generally preferred for stability.[5] The catechol moieties are particularly labile.[1]
-
Oxidation: The phenolic catechol groups are prone to oxidation. Using antioxidants or working under an inert atmosphere can mitigate this.
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Hydrolysis: The ester linkages can be hydrolyzed, especially under harsh pH conditions, leading to the cleavage of caffeic acid moieties.[1][5]
Q3: How can I monitor the purification process and assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring purification.
-
Detection Wavelength: Caffeoylquinic acids have a maximum UV absorbance around 320-330 nm, which is ideal for detection.[2]
-
Purity Assessment: The purity of the final product can be determined by the peak area percentage in the HPLC chromatogram. For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][6]
Troubleshooting Guide: Improving Purification Yield
This guide addresses common issues encountered during the purification of this compound.
Problem: Low Final Yield
Q4: My final yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A4: Low yield is a common problem that can arise at multiple stages of the purification process.[7][8] Consider the following potential causes, from initial extraction to final product recovery.
Cause 1: Inefficient Initial Extraction (from natural sources)
-
Issue: The target compound is not efficiently extracted from the source material.
-
Solution: Optimize the extraction protocol. Factors to consider include the choice of solvent, temperature, and extraction time. A mixture of methanol and water (e.g., 75:25 v/v) is often effective for extracting polar phenolic compounds like CQAs.[2] Microwave-assisted extraction can also improve yields and reduce extraction time.[9][10] Ensure the plant material is properly dried and ground to maximize surface area.
Cause 2: Degradation During Purification
-
Issue: The target compound is degrading due to improper handling and storage conditions.
-
Solution: Maintain stability throughout the process.
-
Temperature: Work at low temperatures. Perform chromatographic separations in a cold room or with a column jacket if possible. Store fractions and extracts at 4°C or frozen.[5]
-
Light: Protect all solutions from light by using amber glassware or wrapping containers in aluminum foil.[5]
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pH Control: Use slightly acidic mobile phases (e.g., with 0.1% formic acid or acetic acid) for HPLC to prevent isomerization and hydrolysis.[2][5]
-
Oxygen: Degas solvents before use to minimize oxidation.
-
Cause 3: Loss During Chromatographic Steps
-
Issue: The compound is either not binding effectively to the column, eluting improperly, or irreversibly binding.
-
Solution: Optimize your chromatography method.
-
Column Choice: Ensure the stationary phase is appropriate for your compound. For CQAs, reversed-phase (C18) columns are common.[2] For crude extracts, a multi-step approach using different resins (e.g., MCI gel followed by Sephadex LH-20) can improve separation and yield.[3]
-
Mobile Phase Optimization: Adjust the solvent composition and gradient to achieve good separation between your target compound and impurities. This is a critical step for improving resolution and recovery.[11]
-
Loading Capacity: Avoid overloading the column, as this leads to poor separation and loss of product. Perform loading studies to determine the optimal sample amount for your column size.[4]
-
Cause 4: Product Loss During Solvent Evaporation
-
Issue: The compound is lost or degrades during the removal of solvent from the purified fractions.
-
Solution: Use gentle evaporation techniques. Rotary evaporation under reduced pressure at a low temperature (e.g., <40°C) is recommended. For small volumes, a gentle stream of nitrogen can be used. Lyophilization (freeze-drying) is also an excellent method for obtaining a dry, stable product from aqueous solutions.[2]
Problem: Poor Purity and Co-eluting Impurities
Q5: My final product shows multiple peaks on HPLC, indicating impurities. How can I improve the purity?
A5: Achieving high purity often requires careful optimization of the chromatographic separation.
-
Optimize the Mobile Phase: The most impactful variable is often the mobile phase composition.[11] For reversed-phase HPLC, systematically adjust the gradient slope and the ratio of organic solvent (e.g., acetonitrile or methanol) to the acidic aqueous phase. A shallower gradient can improve the resolution of closely eluting compounds.
-
Try a Different Stationary Phase: If optimization on a C18 column is insufficient, consider a column with different selectivity, such as a Phenyl-Hexyl or a polar-embedded column.
-
Employ a Multi-Step Purification Strategy: No single chromatographic step may be sufficient. A common strategy is to use an initial, low-resolution step (like flash chromatography on MCI gel) to remove major classes of impurities, followed by a high-resolution step like preparative HPLC on the enriched fraction.[3]
Quantitative Data Summary
Table 1: Example Yields of Caffeoylquinic Acids from Natural Sources
| Plant Source | Target Compound(s) | Purification Method | Yield | Reference |
| Chicory Hairy Roots | 3,4,5-Tricaffeoylquinic Acid | Preparative HPLC | 3.1% of ethyl acetate sub-extract | [2] |
| Sweet Potato Leaves | 3,4,5-Tricaffeoylquinic Acid | MCI gel & Sephadex LH-20 | 76.6 mg / 100g DW | [3] |
| Lonicerae japonicae | Isomeric CQAs | pH-ZRCCC | 156.0 mg Isochlorogenic acid A from 1.2g extract | [4] |
Table 2: Example Chromatographic Conditions for CQA Separation
| Method | Stationary Phase | Mobile Phase | Detection | Reference |
| Analytical HPLC | C18 (5 µm, 250 x 4.6 mm) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | 320 nm | [2] |
| Preparative HPLC | C18 (5 µm, 250 x 21.2 mm) | A: WaterB: Acetonitrile (Gradient) | 320 nm | [2] |
| pH-ZRCCC | Liquid-Liquid | Ethyl acetate-n-butanol-acetonitrile-water (3:1:1:5, v/v/v/v) | N/A | [4] |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Purification of 1,3,5-triCQA from a Plant Matrix
This is a generalized protocol based on common methods.[2][3] Optimization will be required for specific plant materials.
-
Extraction:
-
Grind freeze-dried plant material to a fine powder.
-
Macerate the powder in a methanol/water solution (e.g., 75:25 v/v) at room temperature. Repeat the extraction three times to ensure efficiency.
-
Combine the extracts, filter, and evaporate the methanol under reduced pressure.
-
Freeze-dry the remaining aqueous extract to obtain the crude hydromethanolic extract.
-
-
Liquid-Liquid Fractionation (Optional but Recommended):
-
Dissolve the crude extract in water and perform a liquid-liquid partition against a non-polar solvent like hexane to remove lipids and chlorophylls.
-
Subsequently, partition the aqueous layer against a moderately polar solvent like ethyl acetate to enrich the CQA fraction.
-
Evaporate the ethyl acetate layer to dryness. This is your enriched CQA extract.
-
-
Column Chromatography (Purification):
-
Step 1 (Initial Cleanup): Dissolve the enriched extract in a minimal amount of methanol/water and load it onto a column packed with MCI gel or Sephadex LH-20. Elute with a stepwise gradient of increasing methanol in water.
-
Step 2 (High-Resolution Purification): Combine the fractions containing 1,3,5-triCQA (identified by analytical HPLC). Concentrate these fractions and purify further using preparative reversed-phase HPLC.
-
Column: C18, ≥10 µm particle size, e.g., 250 x 21.2 mm.
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~10% B to 40% B over 40 minutes (this must be optimized).
-
Detection: Monitor at 320 nm.
-
-
-
Product Recovery:
-
Collect the fraction(s) corresponding to the 1,3,5-triCQA peak.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at low temperature (<40°C).
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the final product as a pure, dry powder.
-
Confirm purity using analytical HPLC and identity using LC-MS and/or NMR.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of caffeoylquinic acid isomers from Lonicerae japonicae Flos by pH-zone-refining counter-current chromatography and a strategy for selection of solvent systems with high sample loading capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
dealing with co-eluting compounds in 1,3,5-Tricaffeoylquinic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tricaffeoylquinic acid and related compounds. The focus is on addressing the common challenge of co-eluting compounds during chromatographic analysis.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a significant challenge in the analysis of this compound due to the presence of numerous structurally similar isomers.[1][2][3] This guide provides a systematic approach to identify and resolve co-elution issues.
dot
Caption: A workflow for troubleshooting co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution in this compound analysis?
A1: The primary reason for co-elution is the presence of numerous isomers of caffeoylquinic acids (CQAs) in plant extracts and biological samples.[1][2] These isomers, including various di- and tri-caffeoylquinic acids, often have very similar physicochemical properties, making their separation challenging with standard reversed-phase HPLC methods.[4] Additionally, degradation or isomerization of CQAs can occur during sample extraction and processing, leading to the formation of new, closely related compounds.[2]
Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
A2: Visual inspection of a chromatogram is not always sufficient to detect co-elution.[5] The most effective way to confirm peak purity is by using a diode array detector (DAD) or a mass spectrometer (MS).[5]
-
Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[5]
-
Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across a single chromatographic peak. If multiple m/z values are detected, it confirms co-elution.
Q3: What are the first steps I should take to resolve co-eluting peaks?
A3: Start with optimizing your existing chromatographic method, as this is often the quickest and most cost-effective approach.[6]
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Adjust the Mobile Phase pH: Caffeoylquinic acids are acidic, and slight changes in the mobile phase pH can alter their ionization state and retention, potentially resolving co-elution. The use of modifiers like formic acid or acetic acid is common to control pH and improve peak shape.[4]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may change the elution order of some compounds.[6]
Q4: If optimizing the mobile phase doesn't work, what should I try next?
A4: If mobile phase optimization is insufficient, the next step is to change the stationary phase (i.e., the HPLC column).[6] Different column chemistries provide different selectivities. For caffeoylquinic acids, consider the following:
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity to standard C18 columns due to pi-pi interactions with the aromatic rings of the caffeoyl groups.
-
Amide-Based Columns: RP-Amide stationary phases have shown unique selectivity for caffeoylquinic acids and can resolve isomers that co-elute on C18 columns.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are suitable for the separation of polar compounds and can be an alternative to reversed-phase chromatography.[4]
Q5: Are there advanced chromatographic techniques that can be used to resolve highly complex mixtures of caffeoylquinic acids?
A5: Yes, for very complex samples where co-elution is persistent, advanced techniques can be employed:
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different selectivities to achieve a much higher resolving power than single-dimension HPLC.[8]
-
pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): This is a preparative technique that has been successfully used to separate isomeric caffeoylquinic acids from crude extracts.[9][10]
Experimental Protocols
Protocol 1: UHPLC-UV Method for the Analysis of Caffeoylquinic Acids
This protocol is adapted from a validated method for the rapid analysis of caffeoylquinic acids in green coffee extracts.[7]
| Parameter | Condition |
| Column | Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient can be optimized as needed. A starting point could be 5-25% B over 8 minutes. |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 325 nm |
| Injection Volume | 5 µL |
Sample Preparation: A solid-liquid extraction with a solution of methanol and 5% aqueous formic acid (25:75 v/v) using an ultrasonic bath can be employed for plant materials.[7]
Protocol 2: HPLC-MS/MS Method for the Characterization of Caffeoylquinic Acid Isomers
This protocol provides a general framework for the characterization of CQA isomers using tandem mass spectrometry.
| Parameter | Condition |
| Column | A C18 or Phenyl-Hexyl column is a good starting point (e.g., 150 x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow gradient is recommended, for instance, 10-40% B over 30 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. |
| MS/MS Analysis | Monitor for the precursor ion of this compound and its characteristic product ions. |
Quantitative Data Summary
The following table presents retention times for several caffeoylquinic acid standards on a ZORBAX Eclipse Plus phenyl-hexyl column, illustrating the separation of different isomers.[4]
| Compound | Retention Time (min) |
| Caffeic Acid (CA) | 3.16 |
| 3,4-Dicaffeoylquinic Acid (3,4-DCQA) | 4.60 |
| 3,5-Dicaffeoylquinic Acid (3,5-DCQA) | 5.20 |
| 4,5-Dicaffeoylquinic Acid (4,5-DCQA) | 6.80 |
| 1,3-Dicaffeoylquinic Acid (1,3-DCQA) | 8.20 |
| 1,5-Dicaffeoylquinic Acid (1,5-DCQA) | 9.50 |
Signaling Pathways and Workflows
dot
Caption: A standard workflow for the analysis of this compound.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons [mdpi.com]
- 9. Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative separation of caffeoylquinic acid isomers from Lonicerae japonicae Flos by pH-zone-refining counter-current chromatography and a strategy for selection of solvent systems with high sample loading capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,3,5-Tricaffeoylquinic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the validation of 1,3,5-Tricaffeoylquinic acid, a significant polyphenolic compound. While specific validated HPLC method data for this compound is not extensively published, this document leverages data from closely related caffeoylquinic acid (CQA) isomers to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methodologies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors including the required sensitivity, resolution, sample throughput, and available instrumentation. Below is a comparative summary of typical validation parameters for HPLC, UHPLC, and HPTLC methods based on data for related CQA isomers.
| Parameter | HPLC with DAD | UHPLC with UV/MS | HPTLC with Densitometry |
| Linearity (R²) | >0.999[1] | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.18 - 0.39 mg/L (for mono-CQAs) | 0.30 - 0.53 µg/mL (for di-CQAs) | Not explicitly found for tri-CQAs, but expected to be in the low µ g/spot range. |
| Limit of Quantitation (LOQ) | 0.58 - 1.29 mg/L (for mono-CQAs)[1] | Not explicitly stated, but typically 3x LOD | Not explicitly found for tri-CQAs. |
| Precision (RSD%) | < 5%[2] | Intra-day: 0.3% - 1.4%, Inter-day: 0.3% - 3.0% | < 2%[3] |
| Accuracy (Recovery %) | 90.4% - 97.8% (for 5-CQA)[2] | 98.2% - 101.0% | 98.8% - 101.2% (for 1,5-diCQA) |
| Analysis Time | ~30-50 min | < 10 min[4] | ~20-30 min per plate (multiple samples) |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for HPLC, UHPLC, and HPTLC methods applicable to the analysis of caffeoylquinic acids.
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol is based on a method validated for the quantification of mono-caffeoylquinic acids and can be adapted for this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be: 0-30 min, 10-30% B; 30-35 min, 30-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of the reference standard (e.g., 1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration. The extract is then filtered through a 0.45 µm syringe filter before injection.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method
This protocol is adapted from a validated method for di-caffeoylquinic acids and offers a significant reduction in analysis time.
-
Instrumentation: UHPLC system with a UV or PDA detector.
-
Column: Fused-core C18 or RP-Amide column (e.g., 100 mm x 2.1 mm, 2.7 µm).[4]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A rapid gradient could be: 0-5 min, 5-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B; 8-8.1 min, 95-5% B; 8.1-10 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Standard and Sample Preparation: Similar to the HPLC method, but with potentially higher dilution factors due to the increased sensitivity of UHPLC systems.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on a validated method for 1,5-dicaffeoylquinic acid and is suitable for high-throughput screening.
-
Instrumentation: HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:27, v/v/v/v).
-
Application: Standards and samples are applied as bands of a defined length using an automatic sampler.
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: The plate is scanned with a TLC scanner at a wavelength of 324 nm in absorbance-reflectance mode.[3]
-
Standard and Sample Preparation: Similar to the HPLC method, with the final concentrations adjusted for application onto the HPTLC plate.
Visualizations
The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the key validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines.[5]
References
- 1. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Methodology for Simultaneous Quantification of Trigonelline, 5‑Caffeoylquinic Acid, and Caffeine in Green and Roasted Coffee Extracts by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmtech.com [pharmtech.com]
1,3,5-Tricaffeoylquinic Acid: An In Vitro Antioxidant Powerhouse
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antioxidant compounds is paramount. This guide provides an objective in vitro comparison of 1,3,5-Tricaffeoylquinic acid and its close structural relatives against other well-established antioxidants, supported by experimental data.
Recent studies have highlighted the potent antioxidant capabilities of caffeoylquinic acid derivatives, particularly in scavenging free radicals. Among these, dicaffeoylquinic acids have demonstrated significant activity, in some cases surpassing the efficacy of industry-standard antioxidants like Vitamin C. This guide will delve into the quantitative data from in vitro antioxidant assays to provide a clear comparison.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. The efficacy is typically expressed as the EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates a higher antioxidant potency.
A key study evaluating the antioxidant activity of various caffeoyl derivatives found that 3,5-dicaffeoylquinic acid, a compound structurally similar to this compound, exhibited significantly higher antioxidant activity than Vitamin C (Ascorbic Acid) in a DPPH assay.[1][2][3]
| Compound | Antioxidant Assay | EC50 (µmol/l) |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 7.62[1][2] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 15.66[1][3] |
This data clearly indicates that 3,5-dicaffeoylquinic acid is approximately twice as effective as Vitamin C at scavenging DPPH radicals in this in vitro setting.[1][2][3] The presence of multiple caffeoyl groups is believed to contribute to this enhanced antioxidant potential due to the increased number of hydroxyl groups available to donate hydrogen atoms and stabilize free radicals.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of these findings, a detailed understanding of the experimental methodology is crucial.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Protocol:
-
A stock solution of the test compound (e.g., 3,5-dicaffeoylquinic acid, Vitamin C) is prepared in a suitable solvent (e.g., methanol).
-
Serial dilutions of the stock solution are prepared to obtain a range of concentrations.
-
A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
A specific volume of each concentration of the test compound is mixed with a specific volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflow
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
The mechanism of action often involves the donation of a hydrogen atom from the hydroxyl groups on the caffeoyl moieties to a free radical, thereby neutralizing it. This process is a key aspect of the radical scavenging activity observed in the DPPH assay.
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
References
Unraveling the Structure-Activity Relationship of Caffeoylquinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of caffeoylquinic acid (CQA) derivatives, focusing on their antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The information is presented through systematically structured data, detailed experimental protocols, and elucidating diagrams to facilitate informed decision-making in research and development.
Caffeoylquinic acids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological effects. The number and position of caffeoyl groups on the quinic acid core, as well as other structural modifications, profoundly influence their therapeutic potential. This guide synthesizes experimental data to illuminate these structure-activity relationships (SARs).
Comparative Analysis of Biological Activities
The biological efficacy of CQA derivatives is intrinsically linked to their chemical structure. The following tables summarize quantitative data from various studies, offering a clear comparison of the activities of different derivatives.
Antioxidant Activity
The antioxidant capacity of CQA derivatives is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.
| Caffeoylquinic Acid Derivative | DPPH Scavenging IC50 (µM) | Reference |
| 1,3-di-O-caffeoylquinic acid | 5 - 50 | [1] |
| 3,4-di-O-caffeoylquinic acid | 6 - 20 | [1] |
| 3,5-di-O-caffeoylquinic acid | 5.1 - 21 | [1] |
| 4,5-di-O-caffeoylquinic acid | 5.6 - 15 | [1] |
Key Observation: Dicaffeoylquinic acids (diCQAs) generally exhibit potent antioxidant activity. The precise positioning of the caffeoyl groups influences the radical scavenging capacity, although the IC50 values fall within a relatively similar range across the studied isomers.[1]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. CQA derivatives have demonstrated significant anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.
| Caffeoylquinic Acid Derivative | Assay | Effect | Reference |
| 3,5-di-O-caffeoylquinic acid | Carrageenan-induced paw edema in rats | Inhibition of edema | |
| 3,4-di-O-caffeoylquinic acid | Carrageenan-induced paw edema in rats | Inhibition of edema | |
| 4,5-di-O-caffeoylquinic acid | Carrageenan-induced paw edema in rats | Inhibition of edema | |
| 3,4,5-tri-O-caffeoylquinic acid | Carrageenan-induced paw edema in rats | Significant inhibition of edema | |
| 3,4,5-tri-O-caffeoylquinic acid | TNF-α-stimulated keratinocytes | Inhibition of inflammatory mediators | [2][3] |
| 3,4,5-tri-O-caffeoylquinic acid | LPS-stimulated keratinocytes | Inhibition of inflammatory mediators | [4][5] |
Key Observation: The degree of caffeoylation appears to correlate with anti-inflammatory activity. 3,4,5-tri-O-caffeoylquinic acid, with three caffeoyl groups, demonstrates a particularly strong inhibitory effect on inflammation in both in vivo and in vitro models.[2][3][4][5]
Neuroprotective Activity
Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. CQA derivatives have shown promise in protecting neuronal cells from damage.
| Caffeoylquinic Acid Derivative | Cell Line | Protective Effect | Reference |
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y | Protection against H₂O₂-induced injury | [6][7][8] |
| 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid | SH-SY5Y | Increased anti-oxidative stress ability | [6] |
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y | Upregulation of phosphoglycerate kinase-1 | [9] |
Key Observation: Dicaffeoylquinic acids and their modified derivatives can protect neuronal cells from oxidative stress-induced damage.[6][7][8][9] The presence of additional functional groups, such as a malonyl group, may enhance this neuroprotective capacity.[6]
Anti-diabetic Activity
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes. CQA derivatives have been investigated for their potential to inhibit this enzyme.
| Caffeoylquinic Acid Derivative | α-Glucosidase Inhibition IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 1,4-di-O-caffeoylquinic acid | 130 |[10] | | 1,5-di-O-caffeoylquinic acid | > 1000 |[10] | | 3,4-di-O-caffeoylquinic acid | 489 |[10] | | 3,5-di-O-caffeoylquinic acid | 1166 |[10] | | 4,5-di-O-caffeoylquinic acid | 834 |[10] | | Caffeic acid derivative (CA14) | 1.94 |[11] | | Acarbose (positive control) | 219.70 |[11] |
Key Observation: The position of the caffeoyl groups significantly impacts α-glucosidase inhibitory activity, with 1,4-diCQA being the most potent among the tested isomers.[10] Furthermore, synthetic modifications of the caffeic acid structure can lead to derivatives with remarkably enhanced inhibitory activity, far exceeding that of the standard drug acarbose.[11]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (CQA derivatives)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution concentration is typically around 0.1 mM.
-
Preparation of test samples: Dissolve the CQA derivatives and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the test sample to the DPPH working solution in a microplate well or cuvette. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Carrageenan
-
Test compounds (CQA derivatives)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and administration: Divide the animals into groups: a control group (vehicle), a positive control group, and treatment groups receiving different doses of the CQA derivatives. Administer the test compounds and controls orally or intraperitoneally.
-
Induction of edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of paw volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
Measurement of TNF-α and IL-1β Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying pro-inflammatory cytokines like TNF-α and IL-1β in biological samples.
Materials:
-
ELISA kits for TNF-α and IL-1β (containing coated microplates, detection antibodies, standards, and substrate)
-
Biological samples (e.g., cell culture supernatant, serum)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and standard preparation: Prepare serial dilutions of the standard and the biological samples to be tested.
-
Coating: The microplate wells are pre-coated with a capture antibody specific for the cytokine of interest.
-
Incubation with sample: Add the standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound substances.
-
Incubation with detection antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Incubation with enzyme conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.
-
Washing: Wash the wells again to remove unbound enzyme conjugate.
-
Substrate addition: Add a substrate solution (e.g., TMB) that is converted by HRP into a colored product.
-
Stopping the reaction: Add a stop solution to terminate the reaction.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizing Structure-Activity Relationships and Pathways
To further illustrate the key concepts, the following diagrams, generated using the DOT language, visualize important relationships and experimental workflows.
Caption: General Structure-Activity Relationship for Antioxidant Activity of CQA Derivatives.
Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.
Caption: Simplified Signaling Pathway of CQA-Mediated Neuroprotection.
This guide provides a foundational understanding of the structure-activity relationships of caffeoylquinic acid derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, enabling a more targeted approach to the development of novel therapeutics based on these versatile natural products.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,5-Tricaffeoylquinic Acid Inhibits the Lipopolysaccharide-Stimulated Production of Inflammatory Mediators in Keratin… [ouci.dntb.gov.ua]
- 6. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A multimodal caffeic acid-derived alkyl-amide antidiabetic agent: targeting α-glucosidase, α-amylase, oxidative stress, and protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3,5-Tricaffeoylquinic Acid and Established HIV Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of a diverse arsenal of antiretroviral drugs. This guide provides a comparative overview of the anti-HIV activity of 1,3,5-Tricaffeoylquinic acid, a natural compound, alongside a selection of well-established HIV inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of novel therapeutic agents.
Mechanisms of Anti-HIV Action: A Comparative Look
The efficacy of any anti-HIV compound is rooted in its ability to disrupt the viral life cycle. While established inhibitors have well-defined molecular targets, emerging compounds like this compound are under investigation to elucidate their precise mechanisms.
This compound: This compound is a derivative of tricaffeoylquinic acid and has demonstrated anti-HIV effects.[1] While direct mechanistic studies on the 1,3,5-isomer are ongoing, extensive research on related dicaffeoylquinic and tricaffeoylquinic acids points towards the inhibition of HIV-1 integrase as the primary mechanism of action. A closely related isomer, 3,4,5-tricaffeoylquinic acid, has been shown to inhibit HIV-1 integrase with high potency.[2] HIV integrase is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a crucial step for viral replication.
Known HIV Inhibitors: Commercially available antiretroviral drugs are categorized into several classes based on their molecular targets within the HIV life cycle:
-
Integrase Strand Transfer Inhibitors (INSTIs): This class of drugs, which includes compounds like Raltegravir and Dolutegravir, blocks the action of the HIV integrase enzyme. This prevents the viral DNA from being incorporated into the host cell's DNA, effectively halting viral replication.[3][4]
-
Protease Inhibitors (PIs): These drugs, such as Lopinavir and Ritonavir, target the HIV protease enzyme. This enzyme is essential for the maturation of new virus particles. By inhibiting protease, PIs cause the production of immature, non-infectious virus particles.[5][6]
-
Reverse Transcriptase Inhibitors (RTIs): This class is further divided into two sub-classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These compounds act as chain terminators, getting incorporated into the growing viral DNA strand during reverse transcription and preventing its completion.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These drugs bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.
-
-
Entry Inhibitors: This group of drugs prevents the virus from entering the host cell. They can target different stages of the entry process, including attachment to the CD4 receptor and co-receptors (CCR5 or CXCR4), and the fusion of the viral and cellular membranes. Maraviroc and Enfuvirtide are examples of entry inhibitors.[7][8]
Quantitative Comparison of Anti-HIV Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and representative known HIV inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound/Drug | Class | Target Enzyme/Process | IC50 (in vitro) |
| 3,4,5-Tricaffeoylquinic acid * | Integrase Inhibitor (putative) | HIV-1 Integrase | 0.063 µM[2] |
| Anti-HIV Activity (MT-2 cells) | 1.15 µM[2] | ||
| Raltegravir | Integrase Inhibitor | HIV-1 Integrase | 2.2–5.3 ng/mL[3] |
| Dolutegravir | Integrase Inhibitor | HIV-1 Integrase | 0.2 ng/mL[3] |
| Lopinavir | Protease Inhibitor | HIV-1 Protease | 0.69 ng/mL (serum-free)[5][6] |
| Ritonavir | Protease Inhibitor | HIV-1 Protease | 4.0 ng/mL (serum-free)[5][6] |
| Maraviroc | Entry Inhibitor (CCR5 antagonist) | CCR5 co-receptor | 0.40 nM[8] |
| Enfuvirtide | Entry Inhibitor (Fusion inhibitor) | gp41 | 36 nM[8] |
Note: Data for the closely related isomer 3,4,5-Tricaffeoylquinic acid is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter.
Experimental Protocols
The determination of anti-HIV activity involves a series of well-defined in vitro assays. Below are detailed methodologies for key experiments.
Cell-Based Anti-HIV Activity Assay
This assay evaluates the ability of a compound to inhibit HIV replication in a cell culture system.
-
Cell Culture: Human T-lymphocyte cell lines, such as MT-4 or TZM-bl, which are highly susceptible to HIV infection, are cultured under standard conditions (37°C, 5% CO2) in an appropriate growth medium.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.
-
Infection: The cultured cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the diluted test compound is added to the cell cultures. Control cultures include cells with no virus, cells with virus but no compound (virus control), and cells with no virus but with the compound (toxicity control).
-
Incubation: The treated and control cultures are incubated for a period of 4-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of HIV replication is measured using various methods:
-
p24 Antigen ELISA: This assay quantifies the amount of the HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral production.
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, which contains an HIV-LTR-driven luciferase gene, the level of luciferase activity is measured. A decrease in luciferase signal indicates inhibition of viral replication.
-
MTT Assay: This colorimetric assay measures cell viability. In the presence of HIV, infected cells will die. An effective antiviral compound will protect the cells from virus-induced cell death, resulting in higher cell viability.
-
-
Data Analysis: The results are used to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
HIV-1 Integrase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the HIV-1 integrase enzyme.
-
Reagents: Purified recombinant HIV-1 integrase enzyme, a DNA substrate mimicking the viral DNA end, and a target DNA are required. The test compound is prepared as described above.
-
Reaction Setup: The reaction mixture contains the integrase enzyme, the DNA substrate, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the integrase-mediated DNA strand transfer reaction to occur.
-
Detection: The products of the strand transfer reaction are detected and quantified. This can be done using methods such as gel electrophoresis followed by autoradiography (if using a radiolabeled substrate) or fluorescence-based assays.
-
Data Analysis: The amount of product formed is plotted against the concentration of the test compound to determine the IC50 value for integrase inhibition.
Visualizations
Experimental Workflow for Anti-HIV Activity Screening
Caption: Workflow for a cell-based anti-HIV activity screening assay.
HIV Life Cycle and Targets of Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianhealthreview.co.nz [asianhealthreview.co.nz]
- 5. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 1,3,5-Tricaffeoylquinic Acid Against the Trolox Standard
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the antioxidant capacity of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) with the widely recognized Trolox standard is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their respective antioxidant potentials, supported by experimental data from established in vitro assays, including DPPH, ABTS, and ORAC.
This compound, a derivative of caffeic acid, is a polyphenolic compound found in various plants. Caffeoylquinic acids are known for their significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Dicaffeoylquinic acids, for instance, have demonstrated greater antioxidant activity than their monocaffeoylquinic counterparts, largely due to an increased number of hydroxyl groups. This guide delves into the antioxidant capacity of a tricaffeoylquinic acid isomer, providing valuable insights for its potential application in therapeutic and health-promoting contexts.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound and the Trolox standard was evaluated using three common assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are summarized in the table below.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC Value) | ORAC Assay (µmol TE/g) |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| Trolox | Standard | 1.0 | Standard |
| 3,5-Dicaffeoylquinic acid (for reference) | 4.26 µg/mL[1] | 0.9974[1] | Not Available |
| 1,3-Dicaffeoylquinic acid (for reference) | IC50 twofold lower than Trolox[1] | Not Available | Not Available |
| 3,4,5-Tricaffeoylquinic acid (for reference) | Potent radical scavenger | Comparable to Trolox | Not Available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided to ensure reproducibility and transparency of the findings.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to a yellow-colored hydrazine is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound and Trolox standard are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a wavelength of approximately 734 nm.
-
Different concentrations of the test compound and Trolox are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation time.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound and Trolox standard.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.
-
The fluorescence decay is monitored over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
Signaling Pathway Modulation
Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. Two key pathways implicated in the action of caffeoylquinic acid derivatives are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. Caffeoylquinic acids have been shown to activate this protective pathway.
Caption: Nrf2 signaling pathway activation by this compound.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate various branches of the MAPK pathway, such as ERK, JNK, and p38. Antioxidant compounds can modulate MAPK signaling to mitigate the detrimental effects of oxidative stress.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
While direct comparative data for this compound against the Trolox standard is still emerging, the available evidence on structurally related compounds suggests its potent antioxidant potential. The detailed experimental protocols and insights into the modulation of key signaling pathways provided in this guide offer a valuable resource for researchers investigating the therapeutic applications of this and other caffeoylquinic acid derivatives. Further studies are encouraged to quantify the antioxidant capacity of this compound across various assays to fully elucidate its potential benefits.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tricaffeoylquinic Acid: A Guide for Laboratory Professionals
Key Safety and Handling Information
Based on information for related caffeoylquinic acid compounds, 1,3,5-Tricaffeoylquinic acid should be handled with care. Similar compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Summary of Properties and Hazards (Based on Related Compounds)
| Property/Hazard | Information | Citation |
| Appearance | Solid (powder) | [3] |
| Storage | Store at -20°C in a dry, cool, and well-ventilated place. | [4] |
| Known Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [1][2] |
| Environmental Hazards | Considered slightly hazardous to water. Large quantities should not reach ground water, water courses, or sewage systems. | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound should follow established laboratory protocols for chemical waste. The primary principle is to avoid disposal down the sanitary sewer and to segregate chemical waste appropriately.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of an aqueous solution.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid chemical waste container.
-
Organic Solvent Waste: If dissolved in an organic solvent, collect it in a designated halogenated or non-halogenated organic solvent waste container, depending on the solvent used.
-
Aqueous Waste: If in an aqueous solution, collect it in a designated aqueous chemical waste container. Do not pour aqueous solutions containing this compound down the drain.[1]
-
Step 2: Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5] If it is a mixed waste, list all components and their approximate percentages.
-
Container Integrity: Ensure waste containers are made of a compatible material, are in good condition with no leaks or cracks, and have a tightly fitting cap.[5][6]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. Keep containers closed except when adding waste.
Step 3: Disposal Request and Pickup
-
Arrange for Disposal: Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and providing them with the details of the waste.
-
Professional Disposal: The chemical waste will be transported and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For solid spills , carefully sweep the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills , absorb the solution with an inert, non-combustible absorbent material such as vermiculite or sand.[7] Place the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS 1073897-80-9 | this compound [phytopurify.com]
- 4. usbio.net [usbio.net]
- 5. louisville.edu [louisville.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling 1,3,5-Tricaffeoylquinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,3,5-Tricaffeoylquinic acid (CAS No. 1073897-80-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar organic acids is recommended to ensure laboratory safety.
Hazard Assessment
While an SDS for the similar compound 3,4,5-Tricaffeoylquinic acid classifies it as not hazardous[1], another related compound, 5-O-Caffeoylquinic Acid, is reported to cause skin irritation, serious eye irritation, and potential respiratory irritation[2]. Therefore, it is prudent to handle this compound with care, assuming it may possess similar irritant properties.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face | Safety Glasses with side shields, Chemical Splash Goggles, Face Shield | Safety glasses provide minimum protection from impacts.[3][4] Goggles are essential for protection against chemical splashes.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] |
| Hand | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer good resistance to many acids and are suitable for incidental contact.[4][5] For prolonged contact or handling of larger quantities, heavy-duty or double-gloving is recommended.[4] Always inspect gloves for tears or degradation before use.[6] |
| Body | Laboratory Coat | A standard lab coat is the minimum requirement to protect against small splashes and spills.[3][4] |
| Respiratory | N95 Respirator or equivalent | Recommended if handling the powder outside of a fume hood or if aerosolization is possible. For higher exposure risks, a full-face respirator with acid gas cartridges may be necessary.[5] |
Operational Plan for Handling
A systematic approach is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
2. Procedural Steps:
-
Before handling, ensure all required PPE is donned correctly.
-
For maximum product recovery when handling the vial, centrifuge it before removing the cap.[8]
-
Weigh and prepare solutions in a designated area, preferably within a fume hood.
-
Avoid creating dust when handling the solid form.
-
After handling, wash hands thoroughly with soap and water.[9][10]
3. Spill Response:
-
In case of a small spill, decontaminate the area using appropriate absorbent materials.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Never attempt to neutralize an acid spill with a base without proper training and materials.[7]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Dispose of this compound and any contaminated materials in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
All chemical waste should be disposed of through a licensed chemical waste management company.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PPE for Laboratory Workers: The Most Common Types of Protection [int-enviroguard.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. earth.utah.edu [earth.utah.edu]
- 8. usbio.net [usbio.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
